Product packaging for Vanadium oxytrichloride(Cat. No.:CAS No. 7727-18-6)

Vanadium oxytrichloride

Cat. No.: B1216099
CAS No.: 7727-18-6
M. Wt: 176.32 g/mol
InChI Key: JNKMSLLEOBTKQY-UHFFFAOYSA-N
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Description

Vanadium oxytrichloride (VOCl₃) is a high-purity, lemon-yellow liquid characterized by its tetrahedral molecular structure and high reactivity . It is a key precursor and catalyst in advanced research and industrial applications, though it is critical to handle it with care due to its corrosive nature and rapid reaction with moisture, which produces hydrochloric acid and vanadic acid fumes . Its primary research value lies in its versatility as a vanadium source and a potent Lewis acid. In materials science, VOCl₃ is a vital starting material for the synthesis of vanadium pentoxide (V₂O₅), a critical component in vanadium redox flow batteries (VRFBs) . The conversion can be achieved through direct oxidation or gaseous hydrolysis, with the latter enabling the production of high-purity, low-chlorine V₂O₅ powders via fluidized bed chemical vapor deposition (CVD) . Furthermore, related vanadium oxychlorides like VOCl are being investigated as innovative cathode materials in rechargeable aluminum batteries due to their layered structure and high theoretical capacity . In organic and polymer chemistry, VOCl₃ serves as a catalyst for critical reactions, including the oxidative coupling of phenols and anisoles, and in the production of ethylene-propylene rubbers (EPDM) . It also undergoes facile reactions with alcohols to form vanadyl alkoxides, which are themselves useful precursors . Due to its hazardous properties, strict safety protocols are essential. This compound is highly corrosive and reacts violently with water . It is toxic if inhaled or ingested and causes severe burns to the skin and eyes . It must be stored under a dry, inert atmosphere such as argon or nitrogen in sealed, corrosion-resistant containers . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the user to ensure compliance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula VOCl3<br>Cl3H3OV B1216099 Vanadium oxytrichloride CAS No. 7727-18-6

Properties

IUPAC Name

oxovanadium;trihydrochloride
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InChI

InChI=1S/3ClH.O.V/h3*1H;;
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InChI Key

JNKMSLLEOBTKQY-UHFFFAOYSA-N
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Canonical SMILES

O=[V].Cl.Cl.Cl
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Molecular Formula

Cl3H3OV
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DSSTOX Substance ID

DTXSID7064784
Record name Vanadium, trichlorooxo-, (T-4)-
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Molecular Weight

176.32 g/mol
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Physical Description

Vanadium oxytrichloride appears as a lemon yellow liquid. Boiling point 257-260 °F (125-127 °C). Corrosive to metals and tissue. Used as a catalyst., Dry Powder; Liquid; Other Solid, Yellow liquid; Fumes red in moist air; [Merck Index] Strong unpleasant odor; [HSDB] Yellow liquid with an odor of chlorine; [MSDSonline]
Record name VANADIUM OXYTRICHLORIDE
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Boiling Point

259 °F at 760 mmHg (USCG, 1999), 126 to 127 °C
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Solubility

Reacts with water, Soluble, but decomposes in cold water (20-25 °C); can decompose violently in water, Soluble in methanol, ethyl ether, acetone, Completely miscible with many hydrocarbons and nonpolar metal halides (e.g., TiCl4)
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Density

1.83 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.829 g/cu cm
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Vapor Density

5.98 (Air = 1)
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Vapor Pressure

19.3 [mmHg], Vapor pressure: 6.07 mm Hg at 20 °C, 20 mm Hg at 26.6 °C, 19.3 mm Hg at 25 °C
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Color/Form

Lemon-yellow liquid, Yellow liquid, emitting red fumes on exposure to air, Fuming red-yellow liquid

CAS No.

7727-18-6
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Melting Point

-107 °F (USCG, 1999), -77 °C
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Synthetic Methodologies and Precursor Chemistry of Vanadium Oxytrichloride

Established Chlorination Routes

The most common methods for synthesizing Vanadium oxytrichloride involve the direct chlorination of vanadium oxides. Vanadium(V) pentoxide (V₂O₅) and lower vanadium oxides, such as Vanadium(III) oxide (V₂O₃), are the principal starting materials.

V₂O₅ + 3Cl₂ → 2VOCl₃ + 1.5O₂

This reaction is typically conducted at temperatures around 600°C. wikipedia.orgchemeurope.com

Thermodynamic analyses show that the direct chlorination of V₂O₅ by chlorine gas (Cl₂) is favorable at temperatures exceeding 477°C. mdpi.com The reaction to form VOCl₃ is the main thermodynamically favored outcome. mdpi.com Kinetic studies have investigated the chlorination of V₂O₅ using different chlorinating agents. The apparent activation energies for the reaction vary significantly with the agent used, highlighting different rate-controlling steps. mdpi.comakjournals.com For instance, the activation energy for chlorination with Cl₂ is reported to be 126 kJ/mol. mdpi.comsalgenx.com

The kinetics of the V₂O₅ chlorination process can be complex. Between 500°C and 570°C, the rate-limiting step is considered to be the chemical reaction itself. However, in the higher temperature range of 570°C to 650°C, a mix of pore diffusion and chemical reaction controls the rate. mdpi.com

Table 1: Apparent Activation Energies for V₂O₅ Chlorination

Chlorinating AgentApparent Activation Energy (kJ/mol)
Chlorine (Cl₂)126 mdpi.comsalgenx.com
Carbon Tetrachloride (CCl₄)77 mdpi.comsalgenx.com
Phosgene (COCl₂)48 mdpi.comsalgenx.com

The presence of a carbonaceous reducing agent, such as carbon or coke, significantly improves the chlorination of V₂O₅. chemeurope.com This process, known as carbochlorination, allows the reaction to proceed at much lower temperatures, typically between 200°C and 400°C. wikipedia.orgchemeurope.com The carbon acts as a deoxygenation agent, combining with the oxygen from V₂O₅ to form carbon monoxide (CO) or carbon dioxide (CO₂), which shifts the reaction equilibrium towards the formation of VOCl₃. chemeurope.comresearchgate.net

The general reaction can be represented as:

V₂O₅ + 3C + 3Cl₂ → 2VOCl₃ + 3CO

Vanadium(III) oxide (V₂O₃) can also serve as a precursor for the synthesis of this compound. chemeurope.com The reaction with chlorine gas proceeds according to the following equation:

V₂O₃ + 3Cl₂ → 2VOCl₃ + 0.5O₂

This method is also a viable route, though thermodynamic calculations indicate that V₂O₃ cannot be chlorinated to VOCl₃ by certain agents like NaCl, CaCl₂, or HCl under typical conditions. mdpi.com However, one established method involves a two-step process where V₂O₅ is first reduced to V₂O₃ at high temperatures (600-1000°C) using hydrogen or carbon, followed by chlorination of the resulting V₂O₃ at 500-600°C. google.com

Chlorination of Vanadium Pentoxide (V2O5)

Laboratory-Scale Synthesis Techniques

On a laboratory scale, alternative chlorinating agents are often employed for convenience and to avoid the direct use of chlorine gas at high temperatures.

A common laboratory synthesis involves the reaction of V₂O₅ with thionyl chloride (SOCl₂): chemeurope.comwikipedia.org

V₂O₅ + 3SOCl₂ → 2VOCl₃ + 3SO₂

This method is advantageous as it proceeds under milder conditions than direct chlorination. chemeurope.com Another laboratory approach utilizes anhydrous aluminum chloride (AlCl₃) as the chlorinating agent, which can lower the reaction temperature to as low as 160-170°C. researchgate.netresearchgate.net The addition of sodium chloride (NaCl) to this system has been shown to improve the reaction rate and the purity of the VOCl₃ produced. researchgate.netresearchgate.net

Hydrothermal synthesis is another technique used to produce nanostructured vanadium oxides, where VOCl₃ can be used as a precursor in the presence of long-chain amines. mdpi.com

Industrial Production Strategies (e.g., Fluidized Bed Chlorination)

For large-scale industrial production of this compound, fluidized bed reactors are commonly employed. google.comgoogle.com This technique offers excellent heat and mass transfer, leading to efficient and controlled reactions. In a typical industrial process, finely ground vanadium oxide or a vanadium-bearing ore is fed into a fluidized bed along with a carbonaceous material like petroleum coke. google.comsci-hub.se

Chlorine gas is used as the fluidizing agent and reactant. The reaction is carried out at temperatures between 350°C and 800°C. google.com Lower temperatures within this range favor the formation of VOCl₃, while higher temperatures tend to produce more VCl₄. google.com

The process involves several key steps:

Fluidized Bed Reaction: Vanadium oxide, carbon, and sometimes an inert diluent are maintained in a fluidized state by an upward flow of chlorine gas. google.comgoogle.com

Product Separation: The gaseous effluent from the reactor, containing VOCl₃, unreacted chlorine, carbon oxides, and entrained solids, is passed through cyclone separators to remove solid particles. google.com

Condensation and Purification: The crude VOCl₃ gas is then condensed. google.com Further purification is typically achieved through fractional distillation to obtain a high-purity product. google.comgoogle.com

This continuous process allows for the efficient production of VOCl₃, which is a key catalyst for producing EPDM rubber and a precursor for high-purity Vanadium pentoxide. sci-hub.seusvanadium.com

Table 2: Comparison of Industrial and Laboratory Synthesis Conditions

ParameterIndustrial (Fluidized Bed)Laboratory
Precursor V₂O₅, Vanadium Ores google.comgoogle.comV₂O₅, V₂O₃ chemeurope.com
Chlorinating Agent Cl₂ (with Carbon) google.comSOCl₂, AlCl₃ chemeurope.comresearchgate.net
Temperature 350 - 800 °C (typically <600°C for VOCl₃) google.com160 - 600 °C chemeurope.comresearchgate.net
Scale Large-scale, continuous google.comsci-hub.seSmall-scale, batch chemeurope.com
Key Feature Efficient heat/mass transfer google.comUse of milder reagents chemeurope.com

Reactivity and Fundamental Reaction Mechanisms of Vanadium Oxytrichloride

Hydrolysis and Alcoholysis Reactions

Vanadium oxytrichloride exhibits high reactivity towards protic solvents like water and alcohols. These reactions proceed via the substitution of its chloride ligands.

Formation of Vanadium Pentoxide and Hydrochloric Acid

2 VOCl₃ + 3 H₂O → V₂O₅ + 6 HCl wikipedia.orgchemeurope.com

This reactivity highlights the moisture-sensitive nature of VOCl₃, necessitating its handling under anhydrous conditions. smolecule.com

Intermediate Species: Dioxovanadium Monochloride (VO₂Cl)

The hydrolysis of this compound does not occur in a single step. Research has identified dioxovanadium monochloride (VO₂Cl) as a key intermediate species in this process. wikipedia.orgchemeurope.com The formation of this intermediate suggests a stepwise substitution of chloride ions by hydroxide (B78521) groups, which then undergo further reaction. While it is an intermediate in hydrolysis, VO₂Cl can also be synthesized through a specific, albeit unusual, reaction between this compound and dichlorine monoxide (Cl₂O). wikipedia.orgchemeurope.com Another method involves the reaction of VOCl₃ with ozone. rsc.org

VOCl₃ + Cl₂O → VO₂Cl + 2 Cl₂ wikipedia.orgchemeurope.com

Controlled hydrolysis of VOCl₃ in acetonitrile (B52724) has been shown through multinuclear magnetic resonance studies to yield the dichlorodioxovanadate(V) anion, [VO₂Cl₂]⁻. rsc.org

Alkoxide Synthesis via Alcoholysis

Similar to hydrolysis, this compound undergoes alcoholysis, reacting with alcohols to form vanadium alkoxides. In these reactions, the chloride ligands are replaced by alkoxy groups (-OR). The general reaction is as follows:

VOCl₃ + 3 ROH → VO(OR)₃ + 3 HCl chemeurope.com

Where 'R' represents an alkyl or aryl group, such as methyl (Me) or phenyl (Ph). chemeurope.com This reaction is often carried out in the presence of a proton acceptor, like triethylamine (B128534) (Et₃N), to neutralize the hydrochloric acid byproduct. chemeurope.com

A specific example is the synthesis of vanadyl isopropoxide, a valuable precursor in materials science:

VOCl₃ + 3 HOCH(CH₃)₂ → VO(OCH(CH₃)₂)₃ + 3 HCl wikipedia.org

Studies using ⁵¹V NMR on the alcoholysis with methanol, ethanol, and isopropanol (B130326) have shown that the substitution of two chloride atoms to form complexes like VOCl(OR)₂·2ROH occurs readily. iaea.org

Interconversions with Other Vanadium Oxychlorides

This compound serves as a starting material for the synthesis of other vanadium oxychlorides, which have different oxidation states and properties.

Synthesis of Vanadium Oxydichloride (VOCl₂)

Vanadium oxydichloride (VOCl₂), a vanadium(IV) compound, can be synthesized from this compound (a vanadium(V) compound) through a comproportionation reaction. This reaction involves reacting VOCl₃ with vanadium trichloride (B1173362) (VCl₃) and vanadium pentoxide (V₂O₅). wikipedia.orgwikipedia.orgwikipedia.org

V₂O₅ + VOCl₃ + 3 VCl₃ → 6 VOCl₂ wikipedia.orgwikipedia.orgatamanchemicals.com

This method provides a direct route to access the lower oxidation state oxychloride from VOCl₃.

Decomposition Pathways of VO₂Cl and VOCl₂

The vanadium oxychloride intermediates and products themselves can undergo thermal decomposition.

Dioxovanadium monochloride (VO₂Cl): When heated to temperatures above 180 °C, VO₂Cl decomposes. The products of this decomposition are vanadium pentoxide (V₂O₅) and this compound (VOCl₃), indicating a disproportionation reaction. wikipedia.orgchemeurope.com

Vanadium oxydichloride (VOCl₂): This compound also decomposes upon heating, yielding this compound (VOCl₃) and vanadium(II) oxychloride (VOCl). wikipedia.orgchemeurope.com

These decomposition reactions are summarized in the table below.

CompoundDecomposition ProductsCondition
Dioxovanadium monochloride (VO₂Cl)V₂O₅ + VOCl₃>180 °C
Vanadium oxydichloride (VOCl₂)VOCl₃ + VOClHeating

Adduct Formation and Lewis Acidity

This compound (VOCl₃) is a potent Lewis acid, a characteristic demonstrated by its propensity to form adducts with a variety of bases. wikipedia.orgchemeurope.comwikiwand.com This reactivity stems from the electron-deficient nature of the vanadium(V) center, making it an effective acceptor of electron pairs from donor molecules. smolecule.com The formation of these adducts often leads to a change in the coordination geometry around the vanadium atom. wikipedia.orgchemeurope.com

Coordination with Nitrogen-Donor Ligands (e.g., Amines, Pyridine (B92270), Quinoline (B57606), Acetonitrile)

This compound readily forms stable adducts with a range of nitrogen-containing ligands. wikipedia.orgchemeurope.comwikiwand.com Research has shown that VOCl₃ reacts with neutral donor ligands to form intensely colored and highly moisture-sensitive complexes. ucl.ac.ukresearchgate.net For instance, it forms adducts with primary amines, such as diethylamine (B46881) (H₂NEt), resulting in complexes like VOCl₃(H₂NEt)₂. wikipedia.orgchemeurope.com Similarly, it coordinates with acetonitrile (MeCN), another common nitrogen-donor ligand. chemeurope.com

Studies have detailed the synthesis of various VOCl₃ complexes with nitrogen-donor ligands, including:

[VOCl₃(L)] : where L can be pyridine or quinoline. researchgate.net

[VOCl₃(L)₂] : where L is pyridine. researchgate.net

[VOCl₃(L-L)] : where L-L represents bidentate ligands like 2,2'-bipyridyl and 1,10-phenanthroline (B135089). researchgate.netsoton.ac.uk

The formation of these adducts highlights the strong Lewis acidic character of this compound. ucl.ac.uk

Catalytic Applications of Vanadium Oxytrichloride in Polymerization

Olefin Polymerization Catalysisthermofisher.comsmolecule.comaai.solutionsvanitec.org

Vanadium oxytrichloride is a versatile catalyst used in the polymerization of various olefins. thermofisher.comsmolecule.comaai.solutions It is particularly noted for its use in Ziegler-Natta catalyst systems, which are instrumental in producing polyolefins with specific properties. smolecule.commdpi.com These catalyst systems typically involve the vanadium compound in conjunction with an organoaluminum compound that acts as a cocatalyst. mdpi.comrsc.org The combination of this compound with other transition metal compounds, such as titanium tetrachloride, is also employed to create mixed catalysts for polyethylene (B3416737) production. vanitec.orgusvanadium.comusvanadium.com

Ethylene (B1197577) and Propylene (B89431) Polymerizationthermofisher.comrsc.org

This compound-based catalysts are effective in the polymerization of both ethylene and propylene. thermofisher.comrsc.org These systems can produce polyethylene and polypropylene (B1209903) with a range of molecular weights and distributions. vot.pl The use of vanadium catalysts, unlike some other transition metal catalysts, can lead to polyethylene with a broad molecular weight distribution. vot.pl

A primary industrial application of this compound is in the production of Ethylene-Propylene-Diene Monomer (EPDM) rubbers. thermofisher.comaai.solutionsvanitec.orgusvanadium.comwikipedia.orgchemeurope.com EPDM is a synthetic rubber characterized by its excellent resistance to heat, ozone, and weathering. The catalytic system for EPDM production often involves this compound, a cocatalyst, and a third non-conjugated diene monomer. google.com The specific properties of the resulting EPDM, such as propylene content and molecular weight, can be influenced by the components of the catalytic system and the polymerization conditions. google.com For instance, studies have shown that the use of certain promoters in conjunction with the VOCl₃ catalyst can enhance propylene incorporation into the polymer chain. rsc.org

Mechanistic Insights into Vanadium-Based Polymerization

The mechanism of olefin polymerization using vanadium-based catalysts is a complex process. It is generally accepted that the active catalytic species is formed through the reaction of this compound with the organoaluminum cocatalyst. mdpi.comcjcatal.com This reaction involves the reduction of the vanadium center, typically from V(V) or V(IV) to a lower oxidation state, often V(III), which is believed to be the active state for polymerization. mdpi.commdpi.com

Theoretical studies using density functional theory (DFT) have provided deeper insights into the structure of the active species. cjcatal.com These studies suggest that a neutral bimetallic species, where the vanadium center is bridged to the aluminum cocatalyst through chlorine atoms, is a likely structure for the active catalyst. cjcatal.com The polymerization then proceeds through the coordination and insertion of olefin monomers into the vanadium-carbon bond of the active site. The nature of the ligands and the cocatalyst significantly influences the electronic and steric environment of the vanadium center, thereby affecting the catalytic activity and the properties of the resulting polymer. scispace.comresearchgate.net Deactivation of the catalyst can occur through the reduction of the active vanadium species to even lower, inactive oxidation states like V(II). mdpi.comscispace.comresearchgate.net

Role of Cocatalysts in Polymerization Systems

A variety of alkylaluminum compounds are used as cocatalysts with this compound. mdpi.com These include:

Ethylaluminium sesquichloride (EASC) : Frequently used in the polymerization of ethylene and propylene, often in combination with VOCl₃. rsc.orgrsc.orgrsc.org

Methylaluminoxane (MAO) : A common cocatalyst in modern single-site catalysis, also used with vanadium complexes to activate them for polymerization. mdpi.comacs.orgnih.gov

Diethylaluminum chloride (DEAC) : Another widely used cocatalyst that, in combination with VOCl₃, forms an active system for olefin polymerization. acs.orgvot.plgoogle.to

The interaction between the vanadium precursor and the alkylaluminum cocatalyst is critical. For example, solution X-ray Absorption Near Edge Structure (XANES) studies have shown that treating VOCl₃ with dimethylaluminum chloride (Me₂AlCl) leads to the formation of vanadium(III) species, which are catalytically active. mdpi.com

Modulation of Catalyst Activity and Polymer Properties

The activity of this compound-based catalysts and the properties of the resulting polymers can be finely tuned by several factors. scispace.com The molar ratio of the cocatalyst to the vanadium compound is a key parameter; for instance, the activity of VOCl₃ systems can be optimized by adjusting the Al/V ratio. mdpi.com

The introduction of promoters or activators can significantly enhance catalytic activity. rsc.orgrsc.orgresearchgate.net For example, certain chlorinated hydrocarbons have been shown to act as promoters, increasing the activity of the VOCl₃-EASC system several-fold in ethylene-propylene copolymerization. rsc.orgrsc.org These promoters are thought to modify the active sites, leading to higher reactivity and influencing the comonomer incorporation. rsc.org

Furthermore, the ligand environment around the vanadium center plays a crucial role. By designing specific ligands, it is possible to stabilize the active vanadium species, prevent deactivation, and control the stereochemistry of the polymer. mdpi.comscispace.comresearchgate.net This approach has led to the development of well-defined vanadium complexes that exhibit high activity and produce polymers with specific microstructures. mdpi.comresearchgate.net The data in the following table illustrates how different cocatalysts and conditions can affect the outcome of ethylene polymerization using a vanadium-based catalyst.

Table 1: Effect of Al Cocatalyst and Solvent on Ethylene Polymerization by a Vanadium Complex Catalyst System: V(NAr)Cl₂(OAr) (1, Ar = 2,6-Me₂C₆H₃) — Al Cocatalyst

Cocatalyst Solvent Activity (kg-PE/mol-V·h)
Me₂AlCl Toluene 14,400
Et₂AlCl Toluene 12,500
EtAlCl₂ Toluene 1,100
Me₂AlCl n-Hexane 1,800

Data sourced from a 2022 study on phenoxide-modified (arylimido)vanadium(V) dichloride complexes. mdpi.com

Influence of Promoters (e.g., Halogenated Xylenes, Chlorinated Hydrocarbons)

Promoters, also known as activators or rejuvenators, are employed to enhance the activity and stability of vanadium-based catalysts. mdpi.comscispace.com Halogenated hydrocarbons are a key class of these promoters. scispace.comresearchgate.net It has been recognized since the late 1960s that these compounds can significantly boost the activity of vanadium catalysts. scispace.com Their primary function is to re-oxidize the inactive vanadium(II) species, which form through reduction by aluminum alkyl co-catalysts, back to the active vanadium(III) state. mdpi.comscispace.com

A study comparing various chlorine-containing compounds (CCCs) in the VOCl3–ethylaluminium sesquichloride (EASC) catalytic system for ethylene-propylene copolymerization demonstrated that the promoter's chemical nature significantly impacts catalyst activity. rsc.org Compounds with a –CCl3 group, such as hexachloro-p-xylene (HCPX) and trichloroethyl acetate (B1210297) (TCEA), were found to be particularly favorable for activating the vanadium catalyst. rsc.org HCPX, a highly chlorinated xylene, proved to be one of the most effective promoters, increasing the catalyst's activity severalfold. rsc.orgrsc.org In contrast, tert-butyl chloride (TBC) showed no activating effect in the same system. rsc.org The efficiency of chlorinated hydrocarbon promoters often increases with the number of halogen atoms on the same carbon atom, following a trend like CH2Cl2 < CHCl3 < CCl4. rsc.orgrsc.org

The use of HCPX as a promoter not only increases catalyst activity but also influences the properties of the resulting copolymer. rsc.orgresearchgate.net It leads to polymers with higher molecular weight, a broader molecular weight distribution, and a higher incorporation of propylene monomers compared to systems without the promoter. rsc.orgresearchgate.net

Table 1: Effect of Various Chlorine-Containing Promoters on VOCl₃–EASC Catalyst Activity Copolymerization conditions: Tₚ = 30 °C, P = 0.6 MPa, τ = 60 min; Al/V molar ratio = 50.

Promoter Catalyst Activity (Yield)
Hexachloro-p-xylene (HCPX) High
Trichloroethyl acetate (TCEA) High
Trichlorotoluene Moderate
Hexachlorocyclopentadiene Moderate
tert-Butyl chloride (TBC) No activating effect

Data sourced from a comparative study on chlorine-containing compounds. rsc.org

Reactivators for Vanadium Species

Reactivators, or reoxidants, are crucial for maintaining the catalytic activity of vanadium systems by preventing the accumulation of inactive V(II) species. mdpi.comresearchgate.net These compounds function by reoxidizing the reduced vanadium centers back to a higher, active oxidation state, typically V(III). mdpi.comallenpress.com Ethyl trichloroacetate (B1195264) (ETCA) is a well-established and effective reactivator for this purpose. mdpi.comresearchgate.net The addition of ETCA can significantly enhance the activity of VOCl3-based systems. For instance, in ethylene/propylene copolymerization, the activity of a VOCl3 catalyst was substantially higher in the presence of ETCA (38.4-78.4 kg polymer (mol V)⁻¹ h⁻¹ bar⁻¹) compared to systems without it (18.6-41.2 kg polymer (mol V)⁻¹ h⁻¹ bar⁻¹). mdpi.com

The mechanism of reactivation involves a redox reaction where the reactivator, often a compound with a reactive halogen atom, oxidizes the V(II) center. allenpress.com This process allows the catalytic cycle to continue, preventing the premature death of the catalyst. scispace.comresearchgate.net While effective at lower temperatures, some reactivators like halocarbon esters can act as deactivators at high temperatures (e.g., 160 °C) because they may react with the aluminum alkyl co-catalysts to form inactive species. scispace.com

Control of Molecular Weight and Molecular Weight Distribution

The molecular weight (MW) and molecular weight distribution (MWD) of polymers produced using this compound catalysts can be controlled through several methods. One common approach is the use of hydrogen as a chain transfer agent. vot.pl However, in vanadium-catalyzed polymerizations, hydrogen often leads to a decrease in catalyst activity. vot.pl

The choice of promoters and co-catalysts also plays a significant role. For example, using hexachloro-p-xylene (HCPX) as a promoter in ethylene-propylene copolymerization with a VOCl3-EASC system results in copolymers with a higher molecular weight and a broad molecular weight distribution. rsc.orgresearchgate.net The MWD, often expressed as a stress exponent, can range from narrow (values less than 1.40) to broad (values above 2.00). google.to

In some systems, such as those using bis(imino)pyridyl vanadium complexes, increasing the steric bulk on the ligand framework can improve control over the polymerization, leading to polymers with narrow polydispersity indices (PDIs) and predictable molecular weights. islandscholar.caed.ac.uk However, catalyst lifetime can remain an issue. islandscholar.caed.ac.uk The addition of reactivators like ethyl trichloroacetate can also be varied to control the molecular weight of the resulting copolymers. researchgate.net

Supported Catalysts for Heterogeneous Polymerization

Immobilizing homogeneous vanadium catalysts onto solid supports creates heterogeneous catalysts that offer advantages in terms of polymer morphology control and industrial applicability.

Vanadium-Magnesium Dichloride Systems

Supporting this compound on highly dispersed magnesium dichloride (MgCl2) is a common method to create active heterogeneous catalysts for ethylene polymerization. vot.plpageplace.de These vanadium-magnesium catalysts (VMCs) are known for producing polyethylene with a wide molecular weight distribution. vot.pl The support is typically synthesized by chlorinating a magnesium compound. vot.pl The resulting catalyst, containing a few weight percent of vanadium, can then be used in slurry polymerization with a co-catalyst like tri-isobutylaluminum (TIBA). vot.pl

These supported systems demonstrate high and stable activity at temperatures between 70-90°C. vot.pl They are particularly sensitive to hydrogen for controlling polyethylene molecular weight, allowing for the production of polymers with MW ranging from over 10⁷ down to 4x10⁴. vot.pl However, this sensitivity comes with a drawback, as hydrogen can also cause a reversible deactivation of the catalyst, reducing its activity by 2 to 6 times. vot.plresearchgate.net This deactivation is attributed to the formation of alkylaluminum hydride species that adsorb onto the active sites. vot.plresearchgate.net The catalyst activity can be restored upon removal of hydrogen from the reaction medium. vot.plresearchgate.net

Silica-Supported Vanadium Complexes

Silica (B1680970) (SiO2) is another widely used support material for vanadium catalysts. vot.plresearchgate.net this compound can be immobilized on silica carriers, often synthesized via a sol-gel process, to create catalysts for ethylene-1-hexene copolymerization. vot.pl The properties of the silica support, such as its structure and morphology, and its pre-treatment significantly influence the catalyst's activity and its ability to incorporate the comonomer. vot.pl Pre-treatment can involve thermal modification or an additional reaction with an organoaluminum compound like diethylaluminum chloride (AlEt2Cl) prior to VOCl3 immobilization. vot.pl

Grafting VOCl3 onto silica can lead to a dramatic enhancement in catalytic activity compared to the unsupported complex. researchgate.net The resulting supported catalysts are used in slurry polymerization processes where the solid catalyst is dispersed in a solvent like hexane. vot.plresearchgate.net The interaction between VOCl3 and the silica surface can form species like (SiO)VOCl2. researchgate.net These silica-supported systems have been successfully used to produce ultrahigh-molecular-weight polyethylene (UHMWPE) with controlled particle size and an absence of reactor fouling, indicating successful immobilization. acs.orgresearchgate.net

Cationic Polymerization (e.g., 1,3-Pentadiene)

This compound is also utilized in cationic polymerization, particularly for dienes like 1,3-pentadiene. epa.govresearchgate.net Catalytic systems based on VOCl3 can be modified to control the molecular characteristics of the resulting polymer. epa.govresearchgate.net For the synthesis of poly-1,3-pentadiene, tert-butyl chloride (TBC), alone or in combination with diisopropyl ether, has been identified as an effective agent for controlling molecular properties. epa.gov

In the polymerization of 1,3-pentadiene, the VOCl3-TBC system shows increased catalyst activity compared to VOCl3 alone. researchgate.net The molar ratio of the modifier (TBC) to VOCl3 is a key parameter; for instance, increasing the TBC to VOCl3 molar ratio from 50 to 200 significantly accelerates the polymerization rate, allowing for nearly complete monomer conversion in a technologically feasible timeframe. epa.govresearchgate.net This is in contrast to the effect of protic initiators like water or hydrogen chloride, which tend to decrease the polymer yield. researchgate.net

Electrocatalytic Polymerization Processes

This compound (VOCl3) plays a significant role in electrocatalytic polymerization processes, particularly in the synthesis of conductive polymers. Its application in techniques like oxidative chemical vapor deposition (oCVD) allows for the fabrication of high-quality, electroactive polymer thin films. These processes are crucial for developing materials for next-generation electronic and energy storage devices. mdpi.com The use of VOCl3 as a liquid oxidant offers distinct advantages, including improved control over the deposition process and the ability to produce highly uniform and conformal polymer coatings on various substrates, even those with complex three-dimensional structures. nih.govd-nb.infothieme-connect.com

Oxidative Chemical Vapor Deposition (oCVD) of Conjugated Polymers

Oxidative Chemical Vapor Deposition (oCVD) is a solvent-free, single-step technique for synthesizing and depositing conjugated polymer thin films. beilstein-journals.orgrsc.org In this process, monomer and oxidant vapors are introduced into a vacuum chamber where they adsorb onto a substrate and react spontaneously. mdpi.comnih.gov This step-growth polymerization method allows for precise control over film thickness, doping levels, and nanostructure. mdpi.com

The introduction of liquid oxidants, such as this compound, marked a significant advancement for oCVD. d-nb.infothieme-connect.com Unlike first-generation solid oxidants like ferric chloride (FeCl3), liquid oxidants like VOCl3 have higher volatility, which can be more easily controlled. d-nb.infothieme-connect.comfrontiersin.org This enhanced control over the oxidant's partial pressure in the reaction chamber allows for fine-tuning of the film's properties. d-nb.infothieme-connect.com Furthermore, the reaction byproducts of VOCl3 tend to be volatile, which facilitates a fully dry process by eliminating the need for post-deposition rinsing to remove residual oxidant or byproducts. d-nb.infothieme-connect.comnih.gov This makes the oCVD process using VOCl3 cost-effective and suitable for use with solvent-sensitive and temperature-sensitive substrates. mdpi.comnih.gov

A prominent example of a conjugated polymer synthesized via oCVD using VOCl3 is poly(3,4-ethylenedioxythiophene), commonly known as PEDOT. acs.orgresearchgate.netfigshare.com Research has shown that using VOCl3 as the oxidant for oCVD PEDOT synthesis encourages the growth of a "face-on" crystalline orientation, which is associated with higher electrical conductivity, even at lower deposition temperatures. nih.gov This is a considerable advantage compared to solid oxidants like FeCl3, which often require higher temperatures or post-deposition treatments to achieve similar properties. nih.gov In one study, PEDOT films deposited using VOCl3 achieved conductivity values of approximately 2000 S/cm in a single coating and doping step. acs.orgfigshare.com

The properties of the resulting polymer films can be systematically adjusted by controlling oCVD process parameters. For instance, in the synthesis of PEDOT using VOCl3, increasing the oxidant-to-monomer saturation ratio (OSR) has been shown to expand the b-axis lattice parameter of the polymer. nih.gov This is attributed to higher dopant incorporation and some chlorination of the polymer's conjugated backbone, which alters the molecular packing. nih.gov

Table 1: Comparison of oCVD PEDOT Film Properties with Different Oxidants

OxidantDeposition FeatureCrystalline OrientationPost-Deposition RinsingResulting Conductivity
This compound (VOCl3) Liquid, volatileEncourages "face-on" growthNot requiredHigh (~2000 S/cm)
Ferric Chloride (FeCl3) Solid, sublimated"Edge-on" or mixed orientationOften requiredLower without treatment

This table provides a comparative overview of the properties and process characteristics of PEDOT films synthesized via oCVD using the liquid oxidant this compound versus the solid oxidant Ferric Chloride. Data is compiled from findings in related research. nih.govacs.orgfigshare.com

VOCl3 as an Oxidant in Polymer Film Synthesis

This compound functions as a potent oxidizing agent in the vapor-phase synthesis of conjugated polymers. rsc.orgacs.org In the oCVD process, VOCl3 serves a dual role: it initiates polymerization by oxidizing the monomer and simultaneously dopes the resulting polymer chain, rendering it electrically conductive. d-nb.infobeilstein-journals.org The process begins with the adsorption of monomer and VOCl3 molecules onto the substrate surface within the vacuum chamber. mdpi.com VOCl3 then oxidizes the monomer, creating radical cations. rsc.org These reactive species then couple, forming dimers and subsequently longer polymer chains in a step-growth mechanism. mdpi.comacs.org

The choice of oxidant significantly influences the properties of the final polymer film. d-nb.infothieme-connect.com VOCl3 has been successfully used to polymerize a variety of monomers besides the commonly used 3,4-ethylenedioxythiophene (B145204) (EDOT). rsc.orgumass.edu For instance, it has been coupled with thiophene (B33073) monomers to create conductive polythiophene films. beilstein-journals.orgumass.edu The simultaneous polymerization and doping that occurs with VOCl3 is a key advantage of the oCVD method. beilstein-journals.org

The use of VOCl3 as a liquid oxidant provides superior control over the reaction compared to solid oxidants. frontiersin.org The flow rate and surface concentration of VOCl3 can be readily adjusted during the reaction, allowing for precise control over the stoichiometry and, consequently, the doping level and conductivity of the polymer film. frontiersin.org Studies on PEDOT films have demonstrated a direct relationship between the film's electrical conductivity and its electrocatalytic activity, for example, in the oxygen reduction reaction (ORR). acs.orgfigshare.com Higher conductivity, facilitated by efficient doping with oxidants like VOCl3, leads to enhanced electrocatalytic performance. acs.orgfigshare.com This makes VOCl3-synthesized polymer films promising for applications such as all-organic electrodes. figshare.com

Table 2: Research Findings on VOCl3 as an Oxidant in Polymer Synthesis

MonomerPolymer SynthesizedKey Finding
3,4-ethylenedioxythiophene (EDOT)Poly(3,4-ethylenedioxythiophene) (PEDOT)Achieved high conductivity (~2000 S/cm) and "face-on" orientation, enhancing electrocatalytic activity for ORR. nih.govacs.orgfigshare.com
ThiophenePolythiophene (PTh)Demonstrated simultaneous polymerization and doping in a single, solvent-free step. beilstein-journals.org
Various Thiophene derivativesSubstituted PolythiophenesVOCl3 is listed among several oxidants used for reactive vapor deposition of various thiophene-based monomers. rsc.orgumass.edu

This table summarizes key research findings on the use of this compound as an oxidant for the synthesis of different conjugated polymers via oCVD.

Catalytic Applications of Vanadium Oxytrichloride in Organic Synthesis

Lewis Acid Catalysis

The strong Lewis acidic character of vanadium oxytrichloride, arising from the electron-deficient vanadium(V) center, enables it to activate a variety of organic substrates. osti.gov This property is harnessed in several fundamental organic reactions where it functions as a catalyst. smolecule.com Upon complexation with substrates, VOCl₃ enhances their electrophilicity, thereby promoting reactions such as Friedel-Crafts and Diels-Alder cycloadditions. smolecule.comrsc.org

Friedel-Crafts Reactions

This compound and related vanadium complexes serve as catalysts in Friedel-Crafts reactions, which are crucial for attaching substituents to aromatic rings. smolecule.comrsc.org While classic Lewis acids like aluminum trichloride (B1173362) are common, vanadium-based catalysts offer alternative reactivity profiles. For instance, chiral vanadium complexes have been developed to achieve enantioselective Friedel-Crafts-type reactions. These catalysts can activate imines towards nucleophilic attack by electron-rich aromatic compounds like 2-naphthols and indoles, yielding chiral products with high enantioselectivity. rsc.org The Lewis acidity of the vanadium center is key to activating the electrophile, facilitating the carbon-carbon bond formation. rsc.org

Research has demonstrated the utility of dinuclear vanadium(V) complexes in promoting the enantioselective Friedel-Crafts reaction between N-benzylidene-4-methoxyaniline and 2-naphthol.

Table 1: Vanadium-Catalyzed Enantioselective Friedel-Crafts-Type Reaction Data sourced from studies on vanadium-mediated enantioselective reactions. rsc.org

ElectrophileNucleophileCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
N-Benzylidene-4-methoxyaniline2-Naphthol1.0CH₂Cl₂0249393
N-(4-Chlorobenzylidene)aniline2-Naphthol1.0CH₂Cl₂0488492
N-BenzylideneanilineIndole5.0Toluene-20728590

Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition to form six-membered rings, can be significantly accelerated by Lewis acid catalysis. wikipedia.org Lewis acids activate the dienophile by coordinating to it, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. wikipedia.org this compound is recognized as a potential Lewis acid catalyst for these cycloadditions. smolecule.com Its application can lead to increased reaction rates and improved selectivity under milder conditions compared to uncatalyzed thermal reactions. While specific examples focusing solely on VOCl₃ are part of a broader class of Lewis acid-catalyzed Diels-Alder reactions, its catalytic role is analogous to that of other common Lewis acids like tin tetrachloride and aluminum chloride. wikipedia.orgiitk.ac.in

Oxidative Transformations

With vanadium in its highest oxidation state (+5), this compound is a strong oxidizing agent. osti.gov This property is central to its use in a wide array of oxidative transformations, where it can act as a stoichiometric oxidant or, more commonly, as a catalyst in conjunction with a terminal oxidant. osti.govresearchgate.net

General Oxidations of Organic Substrates (Alkanes, Alkenes, Arenes, Alcohols, Aldehydes, Ketones, Sulfur Species)

Vanadium-based catalysts, including VOCl₃ and its derivatives, are effective for the oxidation of a broad spectrum of organic functional groups. osti.gov These reactions are mechanistically diverse, sometimes proceeding through radical pathways and other times through ionic routes. researchgate.net

Alcohols: The oxidation of alcohols to aldehydes and ketones is a fundamental transformation. Vanadium catalysts, often in conjunction with an oxidant like hydrogen peroxide or molecular oxygen, can perform this conversion efficiently. organic-chemistry.org For example, secondary alcohols can be chemoselectively oxidized to ketones in the presence of primary alcohols. organic-chemistry.org

Aldehydes: Aldehydes can be further oxidized to carboxylic acids or, in the presence of an alcohol solvent, to esters. organic-chemistry.org Vanadium pentoxide (V₂O₅), a related compound, in combination with hydrogen peroxide, catalyzes the transformation of aldehydes into methyl esters in methanol. organic-chemistry.org

Arenes and Alkenes: The oxidation of arenes can lead to phenols, while alkenes can be converted to epoxides or undergo cleavage, depending on the reaction conditions and the specific vanadium catalyst used. osti.govresearchgate.net

Sulfur Species: Vanadium catalysts are also employed in the oxidation of sulfur-containing compounds. For instance, thiols can be oxidized to disulfides, and sulfides can be selectively oxidized to sulfoxides and subsequently to sulfones. researchgate.netmsu.edu This selectivity is particularly useful in processes like oxidative desulfurization of fuels, where sulfur compounds are oxidized for removal while alkenes remain largely unaffected. researchgate.net

Table 2: Vanadium-Catalyzed Oxidation of Various Organic Substrates Data compiled from reviews and studies on vanadium-catalyzed oxidations. osti.govorganic-chemistry.org

SubstrateCatalyst SystemProductYield (%)
1-PhenylethanolV₂O₅ / O₂Acetophenone98
Benzyl alcoholV₂O₅ / O₂Benzaldehyde (B42025)99
BenzaldehydeVO(acac)₂ / H₂O₂Benzoic Acid95
4-MethoxybenzaldehydeV₂O₅ / H₂O₂ / MeOHMethyl 4-methoxybenzoate94
Methyl p-tolyl sulfideVanadium-salen complex / H₂O₂Methyl p-tolyl sulfoxide>99

Oxidative Cleavage of Carbon-Carbon and Carbon-Oxygen Bonds

This compound and related complexes can catalyze the cleavage of robust carbon-carbon and carbon-oxygen bonds, a reaction of significant synthetic utility and relevance to biomass conversion. nih.govresearchgate.net

Carbon-Carbon Bond Cleavage: The oxidative cleavage of C-C bonds is often observed in vicinal diols (glycols), which are converted into two carbonyl compounds. iochem-bd.orgrsc.org This reaction provides an alternative to traditional methods like ozonolysis or periodate (B1199274) cleavage. Vanadium-catalyzed systems, using molecular oxygen or hydrogen peroxide as the oxidant, can cleave a variety of glycols with high chemoselectivity. iochem-bd.orgrsc.org The reaction is also applicable to the C=C double bond in substrates like cinnamic acids, leading to the formation of benzaldehyde derivatives. rsc.org

Carbon-Oxygen Bond Cleavage: In the context of lignin (B12514952) degradation, a potential source of valuable aromatic chemicals, the cleavage of C-O bonds is a critical step. Vanadium catalysts have been shown to selectively cleave the β-O-4 ether linkage, which is the most common linkage in lignin. nih.gov This non-oxidative C–O bond cleavage can proceed via a proposed ketyl radical intermediate, demonstrating the potential of vanadium catalysts in valorizing biomass. nih.gov The selectivity between C-C and C-O bond cleavage can sometimes be controlled by the choice of the specific vanadium catalyst. nih.gov

Carbon-Carbon Bond Formation Reactions

Beyond its role in activating substrates as a Lewis acid, this compound also facilitates the formation of new carbon-carbon bonds through oxidative pathways. osti.gov A prominent example is the oxidative coupling of phenols and their ethers. In these reactions, the vanadium reagent acts as a one-electron oxidant to generate radical intermediates, which then couple to form a new C-C bond. This methodology is particularly useful for the synthesis of biaryl compounds, which are important structural motifs in many natural products and pharmaceuticals.

Another application is in intramolecular cyclization reactions, such as the Scholl reaction, for the synthesis of polycyclic aromatic hydrocarbons. For instance, VOCl₃ has been utilized in the synthesis of triphenylenes from suitable precursors through oxidative dehydrogenation, which involves the formation of multiple C-C bonds. researchgate.net Furthermore, vanadium(V) complexes can catalyze domino reactions that include a C-C bond-forming step, such as in the synthesis of phenanthridines via a Pictet-Spengler-dehydrogenative aromatization sequence. mdpi.com

Table 3: Vanadium-Catalyzed Carbon-Carbon Bond Formation Data from studies on oxidative coupling and cyclization reactions. mdpi.com

Reaction TypeSubstrate 1Substrate 2Catalyst SystemProductYield (%)
Pictet-Spengler/Aromatization2-(3,5-dimethoxyphenyl)anilineBenzaldehydeVanadium(V) complex / Air2,4-Dimethoxyphenanthridine96
Pictet-Spengler/Aromatization2-(3,5-dimethoxyphenyl)aniline4-ChlorobenzaldehydeVanadium(V) complex / Air6-(4-Chlorophenyl)-2,4-dimethoxyphenanthridine95
Pictet-Spengler/Aromatization2-(3,5-dimethoxyphenyl)aniline2-NaphthaldehydeVanadium(V) complex / Air2,4-Dimethoxy-6-(naphthalen-2-yl)phenanthridine83

Deoxydehydration Reactions

Deoxydehydration (DODH) is a crucial reaction that converts vicinal diols (glycols) into olefins, offering a valuable method for the deoxygenation of biomass-derived feedstocks. Vanadium-based catalysts have emerged as a cost-effective alternative to more expensive systems, such as those based on rhenium. Vanadium(V) complexes, often derived from precursors like this compound, are effective catalysts for this transformation, typically using a reductant like triphenylphosphine (B44618) (PPh₃).

The catalytic cycle, as elucidated by density functional theory (DFT) calculations and experimental studies, involves several key steps. A proposed mechanism suggests the initial condensation of the diol onto the V(V) center to form a vanadium(V) diolate. This is followed by reduction of the metal center by the phosphine (B1218219) reductant to a V(III) species. Subsequent C-O bond cleavage, potentially through a radical mechanism involving spin-crossover pathways, leads to the formation of the olefin product and regeneration of the active vanadium catalyst. chemrxiv.orgresearchgate.netacs.orgnih.govacs.org

Recent studies have demonstrated that vanadium catalysts can overcome previous limitations, such as the challenging deoxydehydration of cyclic trans-diols. A V(V)-based catalyst system was shown to effectively convert trans-1,2-cyclohexanediol (B13532) to cyclohexene, a reaction that is difficult with other systems due to stereochemical constraints. chemrxiv.org This highlights the unique mechanistic pathways accessible with vanadium catalysts.

The table below summarizes the vanadium-catalyzed deoxydehydration of various diol substrates.

Diol SubstrateCatalyst SystemReductantProductYield (%)Reference
1,2-Propanediol[n-Bu₄N][(dipic)VO₂]PPh₃1-Propene~70 chemrxiv.org
cis-1,2-Cyclohexanediol[n-Bu₄N][(dipic)VO₂]PPh₃Cyclohexene15 chemrxiv.org
trans-1,2-Cyclohexanediol[n-Bu₄N][(dipic)VO₂]PPh₃Cyclohexene9 chemrxiv.org
Styrenediol[n-Bu₄N][(dipic)VO₂]PPh₃Styrene34 chemrxiv.org

Haloperoxidase Mimicry

Vanadium-dependent haloperoxidases (VHPOs) are enzymes that catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide (H₂O₂), producing a reactive halogenating species. umich.edunih.gov This biological process is essential for the biosynthesis of halogenated natural products. This compound is a key reference compound (for ⁵¹V NMR spectroscopy) and a precursor for synthesizing model complexes that mimic the structure and function of the VHPO active site. acs.orgtu-darmstadt.deudel.edu

Functional models are typically oxoperoxovanadium(V) complexes coordinated by tripodal amine ligands. umich.eduacs.org These synthetic complexes replicate the key reactivity of the enzyme: the two-electron oxidation of a halide by peroxide. The catalytic cycle involves the formation of an oxoperoxovanadium(V) species, which, in the presence of acid, activates the peroxide for nucleophilic attack by the halide ion. umich.eduudel.edu This generates a potent halogenating agent (e.g., HOBr, Br₂, or Br₃⁻), which can then halogenate an organic substrate.

The effectiveness of these model complexes is often evaluated by their ability to catalyze the bromination of a pH indicator like Phenol (B47542) Red, which results in a visible color change to Bromophenol Blue. acs.org Kinetic studies have been performed to determine the rate constants for halide oxidation, providing quantitative insight into the catalytic efficiency of these mimics.

The following table presents examples of vanadium complexes that functionally mimic haloperoxidases, along with their observed catalytic activity.

Vanadium ComplexLigandHalide OxidizedRate Constant (k, M⁻¹s⁻¹)Reference
K[VO(O₂)(Hheida)]N-(2-hydroxyethyl)iminodiacetic acidBromide280 acs.orgudel.edu
[VO(O₂)(bpg)]N,N-bis(2-pyridylmethyl)glycineBromide21 acs.orgudel.edu
[VO(O₂)(tpa)]ClO₄N,N,N-tris(2-pyridylmethyl)amineBromide100 acs.org
K[VO(O₂)(ada)]N-(2-amidomethyl)iminodiacetic acidBromide110 acs.org

Cyanation, Hydrogenation, and Dehydrogenation

This compound and its derivatives catalyze a range of fundamental organic transformations including cyanation, hydrogenation, and dehydrogenation.

Cyanation: Vanadium(V) complexes are effective catalysts for the oxidative Strecker reaction, which involves the α-C–H cyanation of amines. nih.gov This reaction provides a direct route to α-aminonitriles, which are valuable synthetic intermediates. For instance, vanadium-based systems catalyze the aerobic oxidative cyanation of tertiary amines using sodium cyanide. researchgate.net The reaction proceeds under mild conditions, offering an efficient method for C-C bond formation.

Hydrogenation: While precious metals are the conventional catalysts for hydrogenation, earth-abundant vanadium has been developed as a potent alternative. A well-defined, single-site organovanadium(III) catalyst supported on silica (B1680970), [(≡SiO)V(Mesityl)(THF)], has shown unprecedented activity for the hydrogenation of alkenes and alkynes. osti.gov This heterogeneous catalyst is prepared using surface organometallic chemistry, where organovanadium precursors are grafted onto a silica support. Such systems demonstrate that nearly 100% of the vanadium sites can be active, highlighting the potential for creating highly efficient and cost-effective hydrogenation catalysts.

Dehydrogenation: this compound is used directly as a precursor to prepare heterogeneous catalysts for the oxidative dehydrogenation (ODH) of light alkanes, a critical industrial process for olefin production. For example, VOx/SiO₂ catalysts for the ODH of propane (B168953) to propylene (B89431) are synthesized by grafting VOCl₃ onto a silica surface, followed by calcination. researchgate.net The catalytic performance is highly dependent on the dispersion of the vanadium oxide species on the support, which can be controlled by the pretreatment of the silica. researchgate.net These catalysts show high and stable selectivity towards propylene. researchgate.net

The table below provides examples of these transformations catalyzed by vanadium systems.

Reaction TypeSubstrateCatalyst SystemKey ConditionsProductYield/SelectivityReference
Cyanation N,N-DimethylanilineVanadium-based catalyst/NaCNO₂, Acetic Acid, RTα-(Dimethylamino)phenylacetonitrile94% researchgate.net
Cyanation N-PhenylpyrrolidineVanadium-based catalyst/NaCNO₂, Acetic Acid, RT1-Phenylpyrrolidine-2-carbonitrile90% researchgate.net
Hydrogenation Propylene[(≡SiO)V(Mes)(THF)]H₂, 25 °C, Gas phasePropaneHigh activity (TOF ~0.1 s⁻¹) osti.gov
Dehydrogenation PropaneVOx/SiO₂ (from VOCl₃)O₂, 540 °CPropylene~50% Selectivity researchgate.net

Ring-Opening Metathesis Polymerization

Ring-opening metathesis polymerization (ROMP) is a powerful polymerization method for producing polymers with diverse properties from strained cyclic olefins. Vanadium-based Ziegler-Natta catalysts, often prepared from VOCl₃, have long been used in commercial applications, such as the production of ethylene (B1197577) propylene diene monomer (EPDM) rubber. researchgate.net More recently, well-defined vanadium-alkylidene complexes have been developed as highly active and selective ROMP catalysts.

This compound is a key starting material for the synthesis of these advanced catalysts. For example, VOCl₃ can be reacted with anilines to form (arylimido)vanadium(V) trichloride complexes, such as V(N-Ar)Cl₃. acs.org These imido complexes are precursors to the active vanadium-alkylidene species that initiate polymerization. The activity and stereoselectivity of these catalysts can be tuned by modifying the electronic and steric properties of the imido and ancillary ligands.

(Imido)vanadium(V)–alkylidene complexes have demonstrated remarkable catalytic activities for the ROMP of monomers like norbornene (NBE) and its derivatives, as well as less strained olefins like cyclopentene (B43876) and cyclooctene. researchgate.net

The table below details the performance of a representative vanadium-alkylidene catalyst in the ROMP of various cyclic olefins.

MonomerCatalystMonomer/Catalyst RatioPolymerization TimePolymer Yield (%)Polymer Properties (Mₙ, PDI)Reference
Norbornene (NBE)V(CHSiMe₃)(N-2,6-Cl₂C₆H₃)(OC₆F₅)(PMe₃)₂20010 min99Mₙ = 45,600; PDI = 1.18 researchgate.net
Tetracyclododecene (TCD)V(CHSiMe₃)(N-2,6-Cl₂C₆H₃)(OC₆F₅)(PMe₃)₂20010 min98Mₙ = 47,400; PDI = 1.25 researchgate.net
Cyclopentene (CPE)V(CHSiMe₃)(N-2,6-Cl₂C₆H₃)(OC₆Cl₅)(PMe₃)₂20010 min99Mₙ = 25,600; PDI = 1.25 researchgate.net
cis-Cyclooctene (COE)V(CHSiMe₃)(N-2,6-Cl₂C₆H₃)(OC₆Cl₅)(PMe₃)₂20010 min99Mₙ = 32,800; PDI = 1.23 researchgate.net

Oxo/Imido Heterometathesis

Oxo/imido heterometathesis is a transformation that involves the exchange of an oxo (=O) group with an imido (=NR) group between a metal complex and an organic substrate. This reaction is particularly useful for the synthesis of imines from carbonyl compounds. This compound, when supported on silica (SiO₂), acts as a highly effective heterogeneous catalyst for this reaction. researchgate.netineos.ac.ruethz.ch

Grafting VOCl₃ onto a silica surface dramatically enhances its catalytic activity compared to the homogeneous catalyst. researchgate.net The resulting silica-supported vanadium oxochloride catalyzes the heterometathesis between N-sulfinylamines (R-N=S=O) and a wide range of aldehydes and ketones. In this process, the sulfur dioxide group is eliminated, and an imine is formed. This method is notable as one of the first examples of a transition-metal-mediated heterometathetical imidation that is effective for ketones as well as aldehydes. researchgate.net

The reaction proceeds cleanly and provides a novel, water-free method for the preparation of various imines. The heterogeneous nature of the catalyst allows for easy separation from the reaction mixture.

The table below illustrates the scope of the silica-supported vanadium oxochloride catalyzed oxo/imido heterometathesis reaction.

Carbonyl CompoundN-SulfinylamineReaction Time (h)SolventImine ProductConversion (%)Reference
BenzaldehydeN-Sulfinylaniline0.5Benzene (B151609)N-Benzylideneaniline>98 researchgate.net
4-NitrobenzaldehydeN-Sulfinylaniline1.5BenzeneN-(4-Nitrobenzylidene)aniline>98 researchgate.net
Cyclohexanone (B45756)N-Sulfinylaniline24BenzeneN-Cyclohexylideneaniline90 researchgate.net
AcetophenoneN-Sulfinylaniline24BenzeneN-(1-Phenylethylidene)aniline80 researchgate.net
BenzophenoneN-Sulfinylaniline24BenzeneN-(Diphenylmethylidene)aniline70 researchgate.net

Coordination Chemistry of Vanadium Oxytrichloride

Synthesis and Characterization of Vanadium(V) Complexes

The synthesis of Vanadium(V) complexes from vanadium oxytrichloride typically involves the direct reaction of VOCl₃ with the desired ligand in an inert solvent, such as dichloromethane (B109758). The resulting complexes are often intensely colored and highly sensitive to moisture. Characterization of these compounds relies on a combination of analytical techniques, including infrared (IR), UV/Visible, and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P, ⁵¹V), alongside elemental analysis.

Complexes with Nitrogen-Donor Ligands

This compound forms adducts with various nitrogen-containing ligands, leading to a transformation in the coordination geometry from tetrahedral to six-coordinate octahedral. researchgate.net

Arylimido-vanadium(V) complexes can be synthesized from this compound. One method involves the initial conversion of VOCl₃ to a trichlorido(imido)vanadium(V) precursor, V(NR)Cl₃. For instance, (1-adamantylimido)vanadium(V) trichloride (B1173362) is prepared by reacting VOCl₃ with 1-adamantylisocyanate. asianpubs.org This precursor can then be reacted with the potassium salt of a nitrogen-containing ligand, such as 2-(2′-benzimidazolyl)-6-methylpyridine, to yield the final (imido)vanadium(V) dichloride complex. soton.ac.uk These complexes often exhibit a distorted trigonal bipyramidal geometry around the vanadium center. soton.ac.uk

Another route involves the direct reaction of VOCl₃ with a ligand like 8-(phenylamino)naphthalene-1-sulfonic acid to form [κ²(N,O)-8-(PhN)-1-naphthalenesulfonato]VOCl. acs.org

Table 1: Examples of Arylimido-Vanadium(V) Complexes Derived from this compound

PrecursorReactantComplexReference
VOCl₃1-AdamantylisocyanateV(NAd)Cl₃ asianpubs.org
V(NR)Cl₃Potassium salt of 2-(2′-benzimidazolyl)-6-methylpyridineV(NR)Cl₂(L) soton.ac.uk
VOCl₃8-(Phenylamino)naphthalene-1-sulfonic acid[κ²(N,O)-8-(PhN)-1-naphthalenesulfonato]VOCl acs.org

This compound readily forms stable, intensely colored, and moisture-sensitive complexes with various heterocyclic nitrogen bases. The reaction of VOCl₃ with ligands such as pyridine (B92270) and quinoline (B57606) in dichloromethane yields complexes with the general formula [VOCl₃(L)]. iaea.org With an excess of the ligand, as in the case of pyridine, a 1:2 adduct, [VOCl₃(L)₂], can also be formed. iaea.org Bidentate heterocyclic nitrogen bases like 2,2′-bipyridyl and 1,10-phenanthroline (B135089) react with VOCl₃ to form chelate complexes of the type [VOCl₃(L-L)]. iaea.org

The coordination chemistry of this compound with simple azo compounds to form stable adducts is not well-documented in the reviewed literature. Research on the interaction between vanadium complexes and azo compounds often points towards more complex reactivity, such as the cleavage of the N=N bond in azobenzene (B91143) by certain vanadium(III) complexes, rather than simple coordination to the vanadium(V) center of VOCl₃. nih.gov

Table 2: this compound Complexes with Heterocyclic Nitrogen Bases

Ligand (L)StoichiometryComplex FormulaReference
Pyridine1:1[VOCl₃(pyridine)] iaea.org
Pyridine1:2[VOCl₃(pyridine)₂] iaea.org
Quinoline1:1[VOCl₃(quinoline)] iaea.org
2,2′-Bipyridyl1:1[VOCl₃(2,2′-bipyridyl)] iaea.org
1,10-Phenanthroline1:1[VOCl₃(1,10-phenanthroline)] iaea.org

Complexes with Oxygen-Donor Ligands

An extensive series of complexes have been prepared by reacting this compound with a range of neutral oxygen-donor ligands.

The reaction of vanadium(V) oxytrichloride with β-diketones and diesters results in the formation of complexes where the ligand coordinates to the vanadium center through its two carbonyl oxygen atoms. These reactions are conducted under inert conditions. A notable example is the reaction with 2,4-pentanedione (acetylacetone), which yields the monomeric complex dichloro(oxo)(2,4-pentanedione)vanadium(V), [VOCl₂(acac)]. acs.org

In contrast, the reaction with diesters can lead to different structural motifs. With diethyl malonate, a tetrameric ring complex, dichloro(oxo)(diethyl malonate)vanadium(IV), is formed. The reaction with diethyl succinate (B1194679) produces a one-dimensional coordination polymer, dichloro(oxo)(diethyl succinate)vanadium(IV). acs.org In the case of the diester complexes, a reduction of the vanadium center from V(V) to V(IV) occurs during the reaction. acs.org

Table 3: Complexes of this compound with β-Diketones and Diesters

LigandResulting ComplexStructureVanadium Oxidation StateReference
2,4-Pentanedione[VOCl₂(C₅H₇O₂)]Monomeric+5 acs.org
Diethyl Malonate[VOCl₂(C₇H₁₀O₄)]Tetrameric Ring+4 acs.org
Diethyl Succinate[VOCl₂(C₈H₁₂O₄)]1D Coordination Polymer+4 acs.org

Complexes with Phosphorus-Donor Ligands (e.g., Triphenyl Phosphine)

The interaction of this compound with phosphorus-donor ligands is complex and can result in either coordination or redox reactions, depending on the nature of the ligand. Ligands with a P=O donor group, such as triphenylphosphine (B44618) oxide (Ph₃PO), readily form stable, moisture-sensitive adducts of the type [VOCl₃(Ph₃PO)]. iaea.org

However, with phosphanes like triphenylphosphine (PPh₃), which are reducing ligands, the reaction is more nuanced. Some studies report that phosphanes immediately reduce VOCl₃ to V(IV) or V(III) species. iaea.org This is further supported by kinetic studies on the oxidation of triphenylphosphine by VOCl₃, which elucidate the mechanisms of oxygen transfer from the vanadium center to the phosphine (B1218219).

Conversely, other research has successfully synthesized and isolated a direct coordination compound between this compound and triphenylphosphine, formulated as VOCl₃(PPh₃). This product was characterized by elemental analysis and infrared spectroscopy. researchgate.net This suggests that under specific conditions, a stable adduct can be formed before the subsequent redox reaction takes place.

Table 4: Interaction of this compound with Phosphorus-Donor Ligands

LigandProduct TypeProduct Formula/SpeciesReference
Triphenylphosphine Oxide (Ph₃PO)Coordination Complex[VOCl₃(Ph₃PO)] iaea.org
Triphenylphosphine (PPh₃)Coordination ComplexVOCl₃(PPh₃) researchgate.net
Triphenylphosphine (PPh₃)Redox ReactionV(IV) or V(III) species + Ph₃PO iaea.org

Structural Elucidation of Coordination Compounds

The reaction of this compound (VOCl₃), a potent Lewis acid, with a diverse array of donor ligands leads to the formation of coordination compounds, significantly expanding its structural chemistry. The parent VOCl₃ molecule possesses a tetrahedral geometry. wikipedia.orgchemeurope.com Upon reaction, the vanadium center typically expands its coordination number from four to five or six, resulting in adducts with trigonal bipyramidal, square pyramidal, or octahedral geometries. wikipedia.orgchemeurope.comsmolecule.com The elucidation of these complex structures relies heavily on spectroscopic methods and, most definitively, on single-crystal X-ray diffraction.

Monomeric, Oligomeric, and Polymeric Architectures

The architecture of coordination compounds derived from this compound is profoundly influenced by the nature of the reacting ligand, including its steric bulk, denticity, and the type of donor atoms. This leads to a range of structures from simple monomers to complex polymers.

Monomeric Complexes: With monodentate ligands or certain bidentate ligands, monomeric adducts are commonly formed. VOCl₃ readily forms 1:2 adducts with many simple donor molecules like amines and acetonitrile (B52724), resulting in six-coordinate octahedral complexes. wikipedia.orgchemeurope.com The reaction with the bidentate β-diketone, 2,4-pentanedione (acetylacetone), results in the substitution of one chloride ligand to form the monomeric complex, dichloro(oxo)(2,4-pentanedione) vanadium(V), [VOCl₂(acac)]. kcl.ac.ukucl.ac.uk In this case, the vanadium center is coordinated to the two oxygen atoms of the bidentate ligand. Similarly, N-heterocyclic carbenes can form stable 1:1 monomeric adducts with VOCl₃. researchgate.net

Oligomeric Complexes: In solution, certain VOCl₃ complexes can exist as oligomeric or solvated species in equilibrium with monomeric forms, a behavior that has been suggested by ⁵¹V NMR spectroscopy studies. researchgate.net A distinct example of a stable oligomeric structure is the tetrameric ring formed from the reaction of VOCl₃ with diethyl malonate. kcl.ac.ukucl.ac.uk In this [VOCl(diethyl malonate)]₄ complex, the diester ligand bridges between vanadium centers, leading to a well-defined cyclic architecture.

Polymeric Architectures: When ligands with appropriate spacing and functionality are used, one-dimensional (1D) coordination polymers can be synthesized. The reaction of VOCl₃ with diethyl succinate, a diester with a longer alkyl chain than diethyl malonate, does not lead to a discrete ring but instead to a 1D polymeric chain. kcl.ac.ukucl.ac.uk In the solid state, some oxyhalide complexes are also known to have polymeric structures with bridging oxygen atoms. uni-kassel.de The ability to form such extended structures is critical in the design of precursor materials for solid-state compounds like vanadium carbides and nitrides. kcl.ac.uk

The following table summarizes the architectural outcomes from the reaction of VOCl₃ with selected organic ligands.

LigandResulting Complex FormulaArchitectureReference(s)
2,4-Pentanedione[VOCl₂(C₅H₇O₂)]Monomeric kcl.ac.ukucl.ac.uk
Diethyl Malonate[VOCl(C₇H₁₀O₄)]₄Tetrameric (Oligomeric) kcl.ac.ukucl.ac.uk
Diethyl Succinate[VOCl(C₈H₁₂O₄)]n1D Polymeric kcl.ac.ukucl.ac.uk
Diethylamine (B46881)[VOCl₃(H₂NEt)₂]Monomeric wikipedia.org

X-ray Crystallographic Analysis of Coordination Environments

The uncomplexed VOCl₃ molecule is tetrahedral, with V=O and V-Cl bond lengths of approximately 157 pm and 214 pm, respectively. The O-V-Cl and Cl-V-Cl bond angles are about 111° and 108°, respectively. wikipedia.orgchemeurope.com Upon coordination, these parameters change, and the coordination environment expands. For example, in complexes with bidentate ligands derived from β-diketones or diesters, the geometry is often a distorted square pyramid or a trigonal bipyramid. kcl.ac.ukwikipedia.org

The reaction of VOCl₃ with 2-phenoxyethanol (B1175444) yielded dichlorooxo(2-phenoxyethanolato)vanadium(V), which was found to have a rare tetrahedral coordination geometry. In contrast, the reaction with 2,4-pentanedione leads to a five-coordinate complex. kcl.ac.ukucl.ac.uk The formation of (imido)vanadium(V) dichloride complexes, prepared from VOCl₃ precursors, shows distorted trigonal bipyramidal structures around the vanadium atom. nih.gov These structural analyses are crucial for understanding the reactivity and electronic properties of the complexes. For instance, the V-N(imido) bond lengths are significantly shorter than other V-N coordination bonds, indicating multiple bond character. nih.gov

The table below presents selected crystallographic data for VOCl₃ and one of its coordination compounds.

Compound/ComplexFormulaCoordination GeometryV=O Bond Length (pm)V-Cl Bond Length (pm)Reference(s)
This compoundVOCl₃Tetrahedral157214 wikipedia.orgchemeurope.com
Dichloro(oxo)(2,4-pentanedione)vanadium(V)[VOCl₂(C₅H₇O₂)]Distorted Square Pyramidal156.4222.1, 223.3 kcl.ac.ukucl.ac.uk
(1-Adamantylimido)vanadium(V) dichloride 2-(2'-benzimidazolyl)-6-methylpyridine[V(NAd)Cl₂(L)]Distorted Trigonal BipyramidalN/A (V=N bond: 164.7)228.6, 237.2 nih.gov

Electronic Structure and Bonding in Complexes

The electronic structure of this compound is central to its reactivity. The vanadium atom is in its highest +5 oxidation state, with an electron configuration of [Ar] 3d⁰. wikipedia.org This d⁰ configuration means the compound is diamagnetic. wikipedia.orgchemeurope.com The bonding in VOCl₃ involves a significant V=O double bond, which molecular orbital calculations describe as comprising one sigma (σ) bond and two pi (π) bonds. uni-kassel.deaip.org This strong, multiple bond is reflected in its short bond length (157 pm). wikipedia.org

Upon forming coordination complexes, the electronic environment of the vanadium center is altered. The coordination of Lewis bases donates electron density to the metal center, which can be observed through various spectroscopic techniques. ⁵¹V NMR spectroscopy is particularly sensitive to the electronic environment and coordination number of the vanadium nucleus, with chemical shifts spanning a wide range that can distinguish between different types of complexes in solution. researchgate.net

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is another powerful tool for probing the electronic state and coordination geometry. The position and intensity of the pre-edge peak in V K-edge XANES spectra are correlated with the oxidation state and symmetry of the vanadium center. acs.org Studies on the reaction of VOCl₃ with aluminum alkyls, which are common co-catalysts in polymerization, show a significant low-energy shift in the absorption edge. This indicates the reduction of the vanadium center from V(V) to lower oxidation states, such as V(IV) or V(III), and a change in coordination geometry from tetrahedral to octahedral. mdpi.com The formation of V(IV) complexes, which have a d¹ electronic configuration, renders them paramagnetic. kcl.ac.ukucl.ac.uk

The bonding in complexes can also involve interactions beyond the primary coordination sphere. In an N-heterocyclic carbene (NHC) adduct of VOCl₃, density functional theory (DFT) calculations revealed a bonding interaction between the lone pairs of the chloride ligands and the formally unoccupied p-orbital of the carbene carbon atom, which contributes to the stability of the complex. researchgate.net

Ligand Design Strategies for Tuned Reactivity

The rational design of ligands is a powerful strategy for tuning the steric and electronic properties of this compound complexes, thereby controlling their structure, stability, and catalytic reactivity. numberanalytics.com By systematically modifying the ligand framework, chemists can fine-tune the behavior of the resulting vanadium complex for specific applications, such as polymerization catalysis or as precursors for materials synthesis. mdpi.com

Steric and Electronic Tuning: The steric bulk of a ligand can protect the reactive metal center and influence the coordination number. For example, bulky phosphine ligands or N-heterocyclic carbenes can stabilize vanadium complexes, sometimes even in high oxidation states. researchgate.netnumberanalytics.com The electronic properties of the ligand also play a crucial role. The reaction of VOCl₃ with aryl isocyanates produces (imido)vanadium(V) trichloro complexes. The electronic nature of the substituent on the aryl group can modulate the catalytic activity of these complexes in ethylene (B1197577) polymerization. mdpi.com Similarly, introducing electron-donating or withdrawing groups on iminopyridyl ligands attached to a vanadium center alters the electronic density at the metal, affecting its performance in radical polymerization. islandscholar.ca

Control of Supramolecular Architecture: As discussed in section 6.2.1, the choice of ligand directly dictates whether a monomeric, oligomeric, or polymeric architecture is formed. The use of a bidentate ligand with a short linker like diethyl malonate promotes the formation of a discrete tetrameric ring, whereas a longer linker in diethyl succinate leads to a 1D polymer. kcl.ac.ukucl.ac.uk This control over the supramolecular structure is essential when designing single-source precursors for materials, as the pre-organization of metal centers in the precursor can influence the structure of the final ceramic material (e.g., vanadium nitride or carbide).

Enhancing Catalyst Stability and Performance: In catalysis, ligand design is paramount for creating active and stable catalysts. Chelating ligands, such as naphthalene-bridged nitrogen-sulfonate ligands, can be coordinated to vanadium centers derived from VOCl₃. mdpi.com These ligands can protect the catalyst from deactivation pathways, such as reduction by aluminum co-catalysts to inactive V(II) species, thereby enhancing catalytic activity and producing high molecular weight polymers in ethylene/propylene (B89431) copolymerization. mdpi.com The modification of ligands in single-site catalysts is a key strategy for producing polymers with specific properties, such as disentangled ultra-high-molecular-weight polyethylene (B3416737) (d-UHMWPE). mdpi.com The interaction of redox-active ligands with vanadium has also been shown to yield highly selective single-site V-oxo products upon oxidation, a level of selectivity not seen with ligand-free vanadium nanoparticles. rsc.org

Theoretical and Computational Studies of Vanadium Oxytrichloride

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool for understanding the molecular and electronic properties of vanadium oxytrichloride (VOCl₃) and related species. These computational methods allow for the detailed investigation of molecular geometry, vibrational frequencies, and electronic structure, providing insights that complement and help interpret experimental findings.

Geometry Optimization and Molecular Conformations

Ab initio self-consistent-field (SCF) molecular orbital (MO) calculations have been employed to determine the optimized geometry of vanadium (III) oxychloride (OVCl). researchgate.netresearchgate.net Using a 6-311G+(d,p) basis set, these calculations predict an almost linear structure for OVCl in the gas phase, with a calculated O-V-Cl bond angle of approximately 179.97°. researchgate.net This theoretical structure was used to aid in the interpretation of experimental infrared spectra of the molecule. researchgate.net

For the more common vanadium (V) oxytrichloride (VOCl₃), the molecular structure is known to be tetrahedral. smolecule.comwikipedia.org The geometry is of C₃ᵥ symmetry. aip.orgnist.gov X-ray crystallographic studies have provided precise experimental bond parameters, with a vanadium-oxygen (V-O) bond length of 157 pm and vanadium-chlorine (V-Cl) bond lengths of 214 pm. smolecule.comwikipedia.org The bond angles are reported as 111° for O-V-Cl and 108° for Cl-V-Cl. smolecule.comwikipedia.org Computational studies on related systems, such as vanadium dichloride (VCl₂) and vanadium trichloride (B1173362) (VCl₃), have also been performed, indicating a linear geometry for VCl₂ and a Jahn-Teller-distorted C₂ᵥ symmetry for the ground state of VCl₃. nih.gov

Table 1: Optimized and Experimental Geometries of Vanadium Oxychlorides

CompoundMethodV-O Bond Length (pm)V-Cl Bond Length (pm)O-V-Cl Angle (°)Cl-V-Cl Angle (°)SymmetryReference
OVClAb initio SCF MO (6-311G+(d,p))--~179.97-~Linear researchgate.net
VOCl₃X-ray Crystallography157214111108C₃ᵥ smolecule.comwikipedia.org

Note: The table is interactive and can be sorted by clicking on the column headers.

Vibrational Frequencies and Modes

Theoretical calculations of vibrational frequencies are crucial for assigning bands observed in infrared (IR) and Raman spectra. For vanadium (III) oxychloride (OVCl), ab initio calculations have been used to estimate its vibrational frequencies. researchgate.netresearchgate.net The three calculated frequencies, ν₁, ν₂, and ν₃, were found to be 37.37 cm⁻¹, 376.08 cm⁻¹, and 1157.30 cm⁻¹, respectively. researchgate.net These calculated values showed a shift when compared to the experimental IR spectra, which is typical for calculations of this nature, usually falling within a ±10–15% range of the experimental values. researchgate.net The experimental values for the O=V stretch (ν₃) and V-Cl stretch (ν₂) were observed at 1010 cm⁻¹ and 420 cm⁻¹, respectively. researchgate.net

The vibrational spectrum of liquid this compound (VOCl₃) has been thoroughly characterized experimentally. aip.org The molecule, having C₃ᵥ symmetry, exhibits fundamental frequencies for the a₁ species at 1035, 408, and 165 cm⁻¹, and for the e species at 504, 249, and 129 cm⁻¹. aip.org The National Institute of Standards and Technology (NIST) has also compiled vibrational data for vanadium trichloride oxide, listing selected frequencies for its symmetric (a₁) and degenerate (e) modes. nist.gov

Table 2: Experimental and Theoretical Vibrational Frequencies (cm⁻¹) of Vanadium Oxychlorides

CompoundSpeciesType of ModeExperimental (Liquid) aip.orgExperimental (Gas) nist.govTheoretical (OVCl) researchgate.net
VOCl₃a₁VO stretch10351042.5-
VOCl₃a₁VCl₃ s-stretch408409.5-
VOCl₃a₁VCl₃ s-deform165163.0-
VOCl₃eVCl₃ d-stretch504503-
VOCl₃eVCl₃ d-deform249246.0-
VOCl₃eVCl₃ rock129124.5-
OVCl-ν₃ (O=V stretch)-1010 researchgate.net1157.30
OVCl-ν₂ (V-Cl stretch)-420 researchgate.net376.08
OVCl-ν₁--37.37

Note: The table is interactive and can be sorted by clicking on the column headers. s-stretch/deform refers to symmetric modes, while d-stretch/deform refers to degenerate modes.

Electronic Structure Analysis

The electronic structure of vanadium oxychlorides has been a subject of significant theoretical interest, particularly concerning the nature of d-d electronic excitations and molecular orbital character.

Quantum chemical cluster-in-solid computational schemes have been used to calculate the local d-d excitation energies in strongly correlated Mott insulators like vanadium oxychloride (VOCl). researchgate.netaps.orgarxiv.org These studies reveal that the lowest-energy d-d excitations occur within the t₂g subshell, starting at 0.34 eV. researchgate.netaps.orgarxiv.org This finding indicates that the orbital degeneracies are significantly lifted. researchgate.netaps.orgarxiv.org The small difference between the lowest two excitation energies suggests that the splitting between the dxy and dxz/dyz levels is also small, approximately 0.1 eV. aps.org This lifting of degeneracy is a key factor in understanding the electronic properties of these materials and suggests the absence of strong orbital fluctuations in the ground state. aps.org

Table 3: Calculated V d-d Excitation Energies in VOCl

Dominant ConfigurationCASSCF (eV)MRCI (eV)Optics (eV)Reference
dxy → dxz0.360.340.3 researchgate.net
dxy → dyz0.440.460.4 researchgate.net

Note: The table is interactive and can be sorted by clicking on the column headers. CASSCF stands for Complete Active Space Self-Consistent Field, and MRCI for Multi-Reference Configuration Interaction.

In vanadium oxychloride (VOCl), calculations have shown that spin triplet to singlet excitations are significantly higher in energy than the d-d excitations within the t₂g subshell. researchgate.netaps.orgarxiv.org These excitations are calculated to be approximately 1 eV higher in energy, starting at an excitation energy of 1.47 eV and above. researchgate.netaps.orgresearchgate.net This energy difference is important for understanding the magnetic and optical properties of the material.

Theoretical studies have provided detailed descriptions of the molecular orbitals in vanadium oxyhalide complexes. In this compound (VOCl₃), it has been shown that the vanadium atom forms σ and π bonds with the oxygen atom through the overlap of its 3d orbitals (specifically a hybrid 3d(z²) orbital and 3d(xz), 3d(yz) orbitals) with the 2p orbitals of oxygen. uni-kassel.de This bonding is central to the stability of the VO²⁺ moiety. uni-kassel.de Analysis of the molecular orbitals in a related vanadium(V) oxo complex with a pincer-type ligand showed that the vacant anti-bonding orbitals are primarily based on the vanadium atom, while the lone pairs on the sulfur atoms in the ligand are essentially non-bonding. researchgate.net This type of analysis helps to understand the reactivity and electronic properties of such complexes. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has been pivotal in unraveling the complex reaction mechanisms of catalysts based on this compound. These studies provide a molecular-level picture of catalytic cycles, transition states, and the factors governing reactivity and selectivity.

Theoretical models are crucial for understanding the nature of active sites in vanadium-based catalysts. chemrxiv.org The non-uniformity of active sites on supported catalysts means that standard spectroscopic techniques often reflect the most abundant, but not necessarily the most catalytically active, species. chemrxiv.org Computational methods can model various potential active sites and reaction pathways to identify the most kinetically favorable ones. chemrxiv.org

For instance, in olefin polymerization, VOCl₃ adsorbed on supports like magnesium chloride (MgCl₂) forms active sites for catalysis. researchgate.net Using a combination of ⁵¹V solid-state NMR spectroscopy and DFT calculations, researchers can elucidate the precise structure of these surface species. researchgate.net DFT calculations, benchmarked against known molecular structures, help analyze experimental NMR data to determine the coordination environment and geometry of the vanadium center. researchgate.net This approach has shown that adsorbing VOCl₃ on a MgCl₂(thf)₁.₅ support results in a well-defined hexacoordinated vanadium-oxo species. researchgate.net

DFT studies have also been employed to investigate the mechanisms of oxidation reactions catalyzed by vanadium complexes. nih.gov By mapping the potential energy surface, researchers can identify transition states and calculate activation barriers for different reaction pathways. For example, in the oxidation of sulfides, a direct oxygen transfer process is often the rate-limiting step. nih.gov Such computational studies explore various isomers of catalyst forms, like hydroperoxo and peroxo species, to determine their relative stability and reactivity. nih.gov

Table 1: Examples of Computationally Studied Vanadium Catalytic Systems

Catalyst System Reaction Studied Computational Method Key Findings
Supported Organovanadium(III) Styrene Hydrogenation DFT, kMC Identified a bare tripodal vanadium site as the likely active center via a heterolytic cleavage pathway. chemrxiv.org
V(O)(L)(OOH) / V(O)(LH)(OO) Dimethyl Disulfide Oxidation DFT (B3LYP) Reaction proceeds via direct oxygen transfer; located various transition states to map the reactive paths. nih.gov
VOCl₃ on MgCl₂(thf)₁.₅ Ethylene (B1197577) Polymerization DFT, ⁵¹V NMR Identified a specific hexacoordinated V-oxo surface species as the active site precursor. researchgate.net

This table is generated based on data from cited research articles.

Computational modeling is instrumental in clarifying the roles of promoters and deactivators in catalytic systems involving this compound. Promoters are substances that enhance catalytic activity, while deactivators have the opposite effect.

In many Ziegler-Natta polymerizations, vanadium-based catalysts, unlike their titanium counterparts, often require a promoter to be effective. windows.net Halocarbons such as chloroform, trichlorofluoromethane, and methylene (B1212753) dichloride are frequently used. windows.net Computational studies can help explain how these molecules interact with the vanadium center to enhance its catalytic performance.

Conversely, the alkyl aluminum compounds used as cocatalysts can also act as deactivators. researchgate.net An excess of the cocatalyst can lead to over-reduction of the vanadium active site, diminishing its catalytic activity. researchgate.net

The promoting effect of supports has also been investigated. In the oxidative dehydrogenation of ethanol, titania (TiO₂) acts as a promoter for supported vanadia (VOₓ) catalysts. nih.gov Operando spectroscopy combined with DFT calculations revealed that the TiO₂ support facilitates electron transport and alters the electronic structure of the VOₓ species, thereby promoting their reducibility and increasing the reaction rate significantly compared to silica (B1680970) (SiO₂) supports. nih.gov While V⁴⁺ was identified as a key intermediate kinetically coupled to product formation, the role of the Ti⁴⁺/Ti³⁺ redox couple was found to be more complex than direct participation in the rate-determining step. nih.gov

Prediction of Material Properties from First Principles

First-principles calculations, rooted in quantum mechanics, allow for the prediction of the intrinsic electronic, magnetic, and structural properties of materials from the ground up, without empirical parameters. mdpi.com This predictive power is particularly valuable for exploring novel two-dimensional (2D) materials derived from layered compounds like vanadium oxychloride (VOCl).

Vanadium oxychloride (VOCl) is a layered material that can be exfoliated down to a monolayer. researchgate.net First-principles calculations have predicted that monolayer VOCl is an antiferromagnetic semiconductor with notable in-plane anisotropy. dntb.gov.ua This anisotropy means that its physical properties, such as optical absorption and magnetic behavior, are dependent on the direction within the 2D plane. innovations-report.comarxiv.org

Theoretical simulations have been confirmed by experimental studies, which systematically characterized the strong in-plane optical anisotropy of 2D VOCl using polarized light. researchgate.netinnovations-report.com This directionally dependent response to light is a direct consequence of its orthorhombic crystal structure. innovations-report.comarxiv.org Furthermore, theoretical work predicts that VOCl possesses extraordinary ferroelasticity, where the material's crystal orientation can be switched by applying mechanical strain. dntb.gov.ua This ferroelasticity is coupled to the antiferromagnetic order, allowing for the potential control of in-plane magnetism through strain. dntb.gov.ua

Table 2: Predicted Properties of Monolayer Vanadium Oxychloride (VOCl) from First-Principles

Property Predicted Characteristic Computational Basis Potential Application
Magnetic Order Antiferromagnetic First-Principles Spintronics, Magnetic Memory
Electronic Property Semiconductor First-Principles Electronics, Optoelectronics
Optical Property Strong In-plane Anisotropy First-Principles Polarization-dependent photodetectors, Optospintronics. innovations-report.com
Mechanical Property Ferroelastic First-Principles Strain sensors, Actuators. dntb.gov.ua
Multiferroicity Coupled antiferromagnetism and ferroelasticity First-Principles Novel memory and logic devices. dntb.gov.ua

This table is generated based on data from cited research articles.

The unique electronic and magnetic properties of vanadium-based materials, as predicted by computational studies, make them candidates for quantum information technologies. rsc.org Spintronics, an emerging field that utilizes the spin of electrons to process information, is a key area of interest. innovations-report.com The predicted magnetism and strong optical anisotropy in 2D VOCl provide a solid foundation for its potential use in spintronic and optospintronic devices. innovations-report.com

Furthermore, computational and experimental work on vanadium-doped polyoxometalates (VPOMs) highlights their potential as molecular quantum bits, or qubits. pnnl.gov These nanoscale metal oxides have redox- and spin-active properties that are essential for quantum computing. Theoretical calculations help to understand how interactions between the VPOMs and their support surfaces can affect their electronic and geometric structures, which is critical for maintaining the quantum coherence needed for computation. pnnl.gov The development of oxovanadium electronics is seen as a strategic future direction for implementing spin networks for quantum computing. rsc.org

Computational Screening for Drug Discovery

Computational screening has become a rapid and powerful tool in the early stages of drug discovery. nih.govresearchgate.net This approach uses computer models to predict how potential drug molecules might interact with biological targets, such as proteins or DNA. While research specifically on this compound in this context is limited, the methodology has been applied to other vanadium complexes, demonstrating a proof of concept. nih.gov

The process typically involves using DFT calculations to determine the optimized three-dimensional structure and electronic properties of the vanadium compounds. nih.gov Following this, molecular docking simulations are performed. These simulations model the binding of the vanadium complex to the active site of a target protein, such as those related to viruses or cancer cells. nih.govmdpi.com The results are scored based on the predicted binding affinity and interaction energies, allowing researchers to identify the most promising candidates for further experimental study. nih.gov This computer-aided approach has been used to screen vanadium complexes as potential antiviral agents against COVID-19 and as anti-cancer therapeutics. nih.govmdpi.comencyclopedia.pub This demonstrates a viable computational pathway for assessing the biomedical potential of vanadium compounds.

Advanced Spectroscopic Characterization of Vanadium Oxytrichloride and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy provides in-depth information about the molecular structure and bonding within vanadium oxytrichloride and its derivatives.

Raman spectroscopy is a powerful technique for characterizing this compound (VOCl₃), with studies conducted on its solid, liquid, and vapor phases. acs.org The Raman spectra of VOCl₃ in various states, including as solid films at 77 K and in cyclohexane (B81311) solutions, have been recorded to determine its fundamental vibrations. rsc.org A key area of interest is the V=O stretching mode, which is of significant concern in many investigations. acs.org Research has also resolved contradictions in the assignment of the lowest-lying fundamental vibration at 125 cm⁻¹, assigning it to an e mode based on the vapor spectrum of this compound. rsc.org

The choice of excitation wavelength in Raman spectroscopy can significantly impact the quality of the spectra obtained for vanadium compounds. spectroscopyonline.com Raman scattering efficiency is inversely proportional to the fourth power of the laser wavelength (λ⁻⁴), meaning shorter wavelengths generally produce stronger Raman signals. metrohm.comedinst.com For instance, scattering at 532 nm is significantly more efficient than at 785 nm or 1064 nm. metrohm.com However, shorter wavelengths can also induce photoluminescence (fluorescence), which can obscure the Raman signals. spectroscopyonline.com

In the case of this compound, studies have shown that irradiation with light of a wavelength shorter than 500 nm can lead to considerable photodecomposition of the sample. acs.org Research investigating the effects of different excitation wavelengths (from 482.5 nm to 1064 nm) on the Raman spectrum of VOCl₃ found that the intensity ratio of the V=O stretch to a reference peak is largest with a 676.5 nm laser. acs.orgacs.org This suggests that while a resonance Raman effect for the V=O vibrational mode itself is not observed, the selection of an appropriate red laser wavelength can mitigate self-absorption issues and enhance the signal for this key functional group. acs.org Therefore, optimizing the excitation wavelength is crucial for obtaining high-quality Raman spectra of VOCl₃, balancing signal enhancement with the potential for photodecomposition and fluorescence. acs.orgspectroscopyonline.com The 785 nm excitation wavelength is often considered a good compromise for many materials, offering a balance between signal strength and reduced fluorescence interference. metrohm.comedinst.comazom.com

This compound is an important precursor for the preparation of supported vanadia catalysts, which are used in various industrial processes. acs.orgacs.org Raman spectroscopy is a key technique for characterizing the structure of the resulting vanadium oxide layers on these catalyst supports. acs.orgresearchgate.net The choice of excitation wavelength is critical in these studies as it can selectively enhance the vibrational features of either the vanadia species or the support material through resonance effects. researchgate.net

For instance, in studies of vanadia supported on ceria (VOx/CeO₂), a 514 nm or 515 nm laser is used to selectively enhance the vanadia vibrational features, while a 385 nm laser enhances the ceria support signals. researchgate.net Similarly, for vanadia on silica (B1680970) (VOx/SiO₂), UV Raman spectroscopy with excitation at 325 nm and 244 nm has been used to observe the characteristic V=O stretching band at 1032 cm⁻¹. osti.gov The use of multi-wavelength Raman spectroscopy allows for the identification and quantification of different surface VOx species, providing insights into the catalyst's structure-activity relationship. osti.gov For example, it has been used to study the structural dynamics of catalysts during reactions like the oxidative dehydrogenation of propane (B168953), revealing how vanadia structures change and interact with the support. researchgate.net

Catalyst SystemExcitation Wavelength (nm)Enhanced SpeciesKey Findings
VOx/CeO₂514 / 515VanadiaSelective enhancement of vanadia vibrational features. researchgate.net
VOx/CeO₂385CeriaSelective enhancement of ceria support vibrational features. researchgate.net
VOx/SiO₂244 / 325VanadiaObservation of the V=O stretching band at 1032 cm⁻¹. osti.gov
Vanadia & VOCl₃676.5Vanadia & VOCl₃Largest intensity ratio for the V=O stretch. acs.orgacs.org
Vanadium(V) triisopropoxide oxide482.5Vanadium(V) triisopropoxide oxideLargest intensity ratio for the V=O stretch. acs.orgacs.org

Infrared (IR) spectroscopy is a valuable tool for "molecular fingerprinting," as the spectral emission pattern is unique to each specific molecule. europa.eu This technique probes the stretching, vibration, and rotation of molecules. europa.eu For this compound and its derivatives, IR spectroscopy provides characteristic absorption bands that correspond to specific vibrational modes.

In gas-phase studies, the V=O stretching fundamental mode (ν₁) of VOCl₃ is observed at 1035 cm⁻¹. researchgate.net This technique has also been used to characterize the products of reactions involving VOCl₃. For example, when VOCl₃ is passed over heated salts, new VOX₃ molecules (where X = F, Br, I) are formed, and their gas-phase IR spectra show strong bands for the O=V stretching mode at 1058 cm⁻¹ for VOF₃, 1030 cm⁻¹ for VOBr₃, and 1025 cm⁻¹ for VOI₃. researchgate.net Furthermore, the generation of vanadium (III) oxychloride (OVCl) from VOCl₃ has been characterized by IR spectroscopy, with vibrational frequencies observed at 1010 cm⁻¹ (O=V stretch) and 420 cm⁻¹ (V-Cl stretch). researchgate.net

The mid-IR range is particularly informative as it contains the "fingerprint region" (approximately 2.5-10 µm), which is associated with the fundamental vibrations of molecules. europa.eu This makes IR spectroscopy a powerful method for identifying and characterizing this compound and the various compounds derived from it.

CompoundVibrational ModeWavenumber (cm⁻¹)
VOCl₃O=V stretch (ν₁)1035
VOF₃O=V stretch (ν₁)1058
VOBr₃O=V stretch (ν₁)1030
VOI₃O=V stretch (ν₁)1025
OVClO=V stretch (ν₃)1010
OVClV-Cl stretch (ν₂)420

Raman Spectroscopy for Structural and Vibrational Analysis

X-ray Based Characterization Techniques

X-ray based techniques are essential for determining the crystalline structure of materials derived from this compound.

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases of materials. forcetechnology.com Each crystalline material produces a unique diffraction pattern, which acts as a fingerprint for identification by comparison with international databases. forcetechnology.com

In the context of this compound derivatives, XRD is used to characterize the products of its reactions. For example, thin films produced from the reaction of VOCl₃ with water at different temperatures can be analyzed by XRD to identify the resulting vanadium oxide phases. researchgate.net At temperatures below 600°C or with an excess of VOCl₃, V₂O₅ thin films are formed. researchgate.net Conversely, at temperatures above 600°C with an excess of water, thermochromic vanadium(IV) oxide (VO₂) thin films are produced. researchgate.net

In situ XRD allows for the real-time characterization of crystalline phase formation and stability during reactions. rsc.org For instance, the controlled oxidation of vanadium thin films at various oxygen partial pressures and temperatures has been studied, showing the formation of VO₂, V₆O₁₃, and V₂O₅ as either pure or mixed phases. rsc.org Similarly, the reduction of V₂O₅ can be monitored to observe its continuous transformation into V₂O₃. rsc.org XRD analysis of vanadium oxide catalysts has also identified various crystalline phases such as V₆O₁₃, β-V₂O₅, and VO₂. researchgate.net

Precursor/ReactantReaction ConditionsResulting Crystalline Phase(s)
VOCl₃ and Water< 600°C or excess VOCl₃V₂O₅ researchgate.net
VOCl₃ and Water> 600°C and excess waterVO₂ researchgate.net
Vanadium Thin FilmOxidation at various O₂ pressures and temperaturesVO₂, V₆O₁₃, V₂O₅ rsc.org
V₂O₅Reduction in H₂V₂O₃ rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.nethuji.ac.il The method works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. huji.ac.il The binding energy of the electrons is characteristic of each element, and shifts in these binding energies provide information about the oxidation state and local chemical environment of the atom. huji.ac.il

In materials synthesized using this compound as a precursor, XPS is employed to confirm the incorporation of vanadium and to determine its oxidation state. For instance, in a conductive polymer composite formed by the oxidative chemical vapor deposition of PEDOT with VOCl₃, XPS analysis was performed to characterize the resulting film. researchgate.net The core-level spectra provided binding energy values for the constituent elements. researchgate.net The V 2p core level spectrum shows two main peaks, V 2p₃/₂ and V 2p₁/₂, which are characteristic of the vanadium element and its oxidation state. researchgate.netresearchgate.net Similarly, the O 1s and Cl 2p spectra confirm the presence of oxygen and chlorine in the composite material. researchgate.net

The binding energies for the elements in a PEDOT-VOCl₃ composite are presented below.

Core LevelBinding Energy (eV)
V 2p₃/₂517.1
V 2p₁/₂524.8
O 1s530.0 - 533.5
Cl 2pNot specified

Data sourced from studies on vanadium-containing composites. researchgate.netresearchgate.net

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS, EDX, or EDXS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. nanoscience.comgatan.com It is often coupled with electron microscopy instruments like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). nanoscience.comgatan.com The technique relies on the interaction of a high-energy electron beam with the sample, which causes the atoms to emit characteristic X-rays. nanoscience.com Each element has a unique atomic structure and therefore emits X-rays at a unique set of energies. gatan.com By detecting and measuring the energy and intensity of these emitted X-rays, EDS can generate a spectrum that identifies the elements present in the sample and their relative abundance. nanoscience.com

A key application of EDS is elemental mapping, which visualizes the spatial distribution of elements across a sample's surface. youtube.com In the context of materials derived from this compound, EDS mapping is crucial for confirming the uniform distribution of vanadium, oxygen, and chlorine within the synthesized structure. For example, in the synthesis of vanadium oxide nanostructures using VOCl₃ as a precursor, EDS analysis confirmed the presence of chlorine residues from the starting material in the as-synthesized product. rsc.org Similarly, when creating nanohybrids like FeOCl confined in a carbon matrix, EDS elemental mapping demonstrates the uniform distribution of Fe, O, and Cl, confirming the successful synthesis. ucsd.edu This capability is vital for understanding the composition and homogeneity of materials prepared from VOCl₃.

Electron Microscopy (e.g., High-Resolution Transmission Electron Microscopy, HRTEM) for Morphology and Microstructure

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging mode of a transmission electron microscope that allows for the direct visualization of the atomic structure of materials. nanoscience.com It is an indispensable tool for characterizing the morphology (shape and size), crystallinity, and microstructure of nanomaterials. bibliotekanauki.pl HRTEM images are formed from the interference of the transmitted electron wave with itself, creating a phase-contrast image that can resolve individual atomic columns in a crystalline sample. nanoscience.com

In the study of materials synthesized using this compound, HRTEM provides critical insights into the structure of the resulting products, which are often vanadium oxides or related nanocomposites. For example, when VOCl₃ is used as a precursor in the synthesis of vanadium oxide (VOₓ) nanostructures, TEM analysis reveals the morphology of the products, such as the formation of spine-like structures. rsc.org Detailed HRTEM analysis of these nanostructures, after annealing to increase crystallinity, can identify specific lattice planes. In one study, a d-spacing of 0.326 nm was measured, corresponding to the ⟨111⟩ plane of V₄O₉. rsc.org In another example, where GaN nanostructures were synthesized from a sacrificial template, HRTEM images showed that the nanostructures were polycrystalline with a periodic fringe spacing of 0.264 nm, corresponding to the {002} lattice plane of hexagonal wurtzite GaN. bibliotekanauki.pl

Mass Spectrometry for Gas-Phase Ion Energetics

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. taylorandfrancis.com It is used to identify unknown compounds, to quantify known compounds, and to elucidate the structure and chemical properties of molecules. The sample is first ionized, and the resulting ions are then accelerated and separated by electric and magnetic fields according to their m/z ratio before being detected. taylorandfrancis.com

Electron Impact Mass Spectrometry (EI-MS) of VOCl₃(g) and Dissociative Fragments

Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique where a molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV). libretexts.org This process ejects an electron from the molecule, forming a highly energetic molecular radical ion (M⁺•). taylorandfrancis.com Due to the high energy involved, this molecular ion often undergoes extensive and predictable fragmentation, breaking down into smaller, more stable fragment ions. libretexts.orgacs.org The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular "fingerprint" that can be used for structural elucidation. chemguide.co.uk

For this compound (VOCl₃), the molecular ion (VOCl₃⁺•) would be expected to appear at an m/z corresponding to its molecular weight. However, as is common in EI-MS for many compounds, this molecular ion peak can be weak or absent due to rapid fragmentation. ucl.ac.uk The fragmentation pattern would involve the successive loss of chlorine and oxygen atoms. The expected dissociative fragments would have distinct m/z ratios based on the masses of the most common isotopes (⁵¹V, ¹⁶O, ³⁵Cl, ³⁷Cl).

Ion FragmentExpected m/z (using ³⁵Cl)Expected m/z (using ³⁷Cl)
[VOCl₃]⁺172178
[VOCl₂]⁺137141
[VCl₃]⁺156162
[VOCl]⁺102104
[VCl₂]⁺121125
[VCl]⁺8688
[VO]⁺6767
[V]⁺5151

Table of plausible ion fragments and their theoretical m/z ratios. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio) leads to characteristic isotopic patterns for chlorine-containing fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁵¹V-NMR)

Vanadium-51 Nuclear Magnetic Resonance (⁵¹V-NMR) spectroscopy is a highly effective method for characterizing the structure and environment of vanadium in various chemical compounds. wikipedia.org The ⁵¹V isotope has a natural abundance of 99.75% and is a quadrupolar nucleus (I = 7/2). wikipedia.org Despite its quadrupolar nature, which can lead to broad lines, its quadrupole moment is unusually small, and it possesses a high magnetogyric ratio, giving it a favorable receptivity (38% relative to ¹H). wikipedia.org

A key feature of ⁵¹V-NMR is its very wide chemical shift range, spanning several thousand ppm, which makes the technique highly sensitive to subtle changes in the coordination environment, oxidation state, and geometry of the vanadium center. wikipedia.orgnorthwestern.edu

Neat this compound (VOCl₃) is the universally accepted reference standard for ⁵¹V-NMR spectroscopy, with its chemical shift defined as 0 ppm. wikipedia.orgnorthwestern.eduwikipedia.orgacs.org The chemical shift of vanadium complexes is highly dependent on the electronegativity and number of substituents. For example, the sequential substitution of chloride ligands in VOCl₃ with isopropoxy groups leads to significant upfield shifts (to more negative ppm values) in the ⁵¹V-NMR spectrum. wikipedia.org

Compound⁵¹V Chemical Shift (δ, ppm)
VOCl₃0
VOCl₂(O-i-Pr)-309
VOCl(O-i-Pr)₂-629

Data sourced from Rehder, D.; Polenova, T.; Bühl, M. (2007) and Wikipedia. wikipedia.org

Photoelectron Spectroscopy (e.g., He-I Photoelectron Spectra)

Photoelectron Spectroscopy (PES) is a technique that measures the energies of electrons ejected from a substance upon irradiation with high-energy photons. libretexts.orglibretexts.org When the radiation source is a helium discharge lamp emitting at 21.22 eV (He-I radiation), the technique is specifically referred to as Ultraviolet Photoelectron Spectroscopy (UPS). uliege.belibretexts.org UPS is used to probe the energies of valence electrons and provides direct experimental insight into the electronic structure and bonding within a molecule by measuring its ionization energies. libretexts.orglibretexts.org According to Koopmans' theorem, the ionization energy of an electron from a particular molecular orbital is approximately equal to the negative of the orbital energy. libretexts.org

The He-I photoelectron spectrum of this compound has been experimentally measured and analyzed. The spectrum reveals a series of bands, each corresponding to the ionization of an electron from a different valence molecular orbital. researchgate.net The ordering and energies of these orbitals provide a detailed map of the molecule's electronic structure. The assignment of these bands to specific molecular orbitals is typically supported by quantum chemical calculations. researchgate.net

Ionization Energy (eV)Molecular Orbital Assignment
12.2311e
12.822a₁
13.5110t₂
14.281t₁
16.89t₂
17.98a₁

Data sourced from a study on the He(I) photoelectron spectra of d-metal compounds. researchgate.net

Spectroelectrochemical Measurements

Spectroelectrochemistry is a powerful analytical method that combines electrochemical and spectroscopic techniques to investigate the properties of molecules and ions as they undergo oxidation and reduction reactions. For vanadium compounds, particularly derivatives of this compound (VOCl₃), this method provides invaluable insights into their electronic structure, redox potentials, and the stability of different oxidation states. tandfonline.comresearchgate.net By applying a potential to a solution containing a vanadium complex and simultaneously monitoring its spectroscopic response (typically with UV-Vis spectroscopy), researchers can directly correlate changes in electronic absorption bands with specific electron transfer processes. nih.govresearchgate.net

Detailed research findings from spectroelectrochemical studies on various vanadium complexes reveal distinct spectral changes associated with the V(V)/V(IV) redox couple. In a study of monomeric monooxido vanadium(V) complexes, controlled potential reduction resulted in a decrease in the intensity of high-energy absorption bands around 305 nm and 336 nm, concurrent with the growth of a distinct new peak at approximately 406 nm. nih.gov The presence of clear isosbestic points at 386 nm and 450 nm during this transformation confirmed a clean conversion between the V(V) and V(IV) species through a common intermediate. nih.gov

Similarly, investigations into bioinspired vanadium complexes for redox-flow batteries have utilized operando UV-Vis spectroelectrochemistry to monitor the state of charge. researchgate.net During oxidation, the features associated with the vanadium(IV) species (multiple absorptions between 600 nm and 850 nm) decreased, while a new absorption peak corresponding to the vanadium(V) species grew in with its maximum intensity near 500 nm. researchgate.net The clean transition between these two oxidation states was evidenced by a sharp isosbestic point at 663 nm, demonstrating a direct and reversible V(IV) to V(V) conversion. researchgate.net

Spectroelectrochemical analysis has also been crucial in understanding the redox behavior of more complex systems. For instance, studies on vanadium(II) bipyridine complexes showed that for the tris-substituted complex, [V(bipy)₃]²⁺, the oxidation process involves two sequential electron transfer steps, which generate vanadium(IV) products. tandfonline.com In contrast, for related complexes with fewer bipyridine ligands, the oxidation leads to the formation of oxo-bridged binuclear vanadium(III) species. tandfonline.com

Table 1: Spectroelectrochemical Data for Selected Vanadium Complexes This table summarizes the key spectral changes observed during the redox transformation of different vanadium complexes.

Complex/SystemRedox ProcessInitial λmax (nm) (V(V) or higher state)Final λmax (nm) (V(IV) or lower state)Isosbestic Point(s) (nm)Reference
Monomeric V(V) oxido complexV(V) → V(IV)305, 336406386, 450 nih.gov
Bioinspired [VBH] complexV(V) → V(IV)~500600-850663 researchgate.net
(salen)V(O) complex in MeCNV(IV) → V(V)~354, 610Broad peak 600-800Not reported escholarship.org

Table 2: Electrochemical and Optical Properties of Vanadium-Polymer Hybrid Materials This table presents the onset oxidation potentials and calculated HOMO levels for hybrid materials derived from porous vanadium(V) oxide.

MaterialOnset Oxidation Potential (V)HOMO Level (eV)Reference
VOP/PEO-0.07-4.77 scirp.org
VOP/POMA0.18-4.84 scirp.org
VOP/POMA/PEO0.07-4.74 scirp.org

Role As a Precursor in Advanced Materials Synthesis

Synthesis of Vanadium Oxides

Vanadium oxytrichloride is frequently employed in the synthesis of various forms of vanadium oxides, from high-purity thin films and powders to intricate nanostructures. Its ability to be used in both gas-phase and solution-based methods makes it a flexible starting material.

High-Purity Vanadium Pentoxide (V₂O₅) via Gas Phase Oxidation

The production of high-purity vanadium pentoxide (V₂O₅) is essential for applications such as all-vanadium redox flow batteries (VRFBs). researchgate.net The chlorination process, which uses this compound as a highly pure intermediate, is an effective method for producing this material. researchgate.netresearchgate.net A prominent gas-phase technique is Fluidized Bed Chemical Vapor Deposition (FBCVD), where gaseous VOCl₃ undergoes hydrolysis or oxidation. researchgate.netresearchgate.net

In this process, the direct conversion of VOCl₃ to V₂O₅ can be challenging, often leaving residual chlorine in the final product. researchgate.netresearchgate.net Thermodynamic analysis shows that the conversion efficiency is influenced by temperature; above 400 °C, the equilibrium conversion rate tends to decrease. researchgate.net Research has focused on optimizing reaction conditions to minimize chlorine contamination. Key parameters that affect the purity of the V₂O₅ are the reaction temperature and the molar ratio of water (H₂O) to VOCl₃. researchgate.net Studies have shown that increasing either the temperature or the H₂O/VOCl₃ molar ratio effectively reduces the amount of residual chlorine. researchgate.net Under optimal conditions, a chlorine concentration of less than 0.05 wt% can be achieved, yielding V₂O₅ with a purity that can exceed 99.99 wt.%. researchgate.netresearchgate.net For instance, in one study, the V₂O₅ product made at 200°C with a H₂O/VOCl₃ molar ratio of 18 contained chlorine only in the form of Cl-V bonds. researchgate.net

Table 1: Effect of Reaction Conditions on Residual Chlorine in V₂O₅ Synthesis
ParameterEffect on Residual ChlorineOptimal Condition ExampleResulting Purity
TemperatureIncreasing temperature decreases chlorine content>400 °C (kinetic limitation at lower temps)Cl < 0.05 wt% researchgate.net
H₂O/VOCl₃ Molar RatioIncreasing the ratio decreases chlorine content18

Nanostructured Vanadium Oxides via Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing a wide array of nanostructured materials, and vanadium oxides are no exception. mdpi.comnih.gov this compound is one of several V(V) precursors used in these syntheses, which also include vanadium pentoxide (V₂O₅) and vanadium alkoxides VO(OR)₃. mdpi.comsemanticscholar.org The process involves heating an aqueous solution of the precursor, leading to the formation of various vanadium oxide nanostructures. mdpi.comsemanticscholar.org

The morphology of the resulting material is highly dependent on the reaction conditions. mdpi.com Parameters such as temperature, pH, and the presence of surfactants or other additives play a crucial role in directing the formation of specific structures like nanotubes, nanorods, nanobelts, and nanosheets. mdpi.comsemanticscholar.org For example, layered vanadium oxides can form in the aqueous solution and subsequently roll up to create nanotubes. mdpi.comsemanticscholar.org The underlying chemistry involves the speciation of vanadium ions in the solution, which then assemble into the final solid-state nanostructures. mdpi.com This method allows for significant control over the dimensionality and morphology of the vanadium oxide products. rsc.org

Synthesis of Vanadium Nitrides (VN) and Carbides (VC)

This compound is also a valuable starting material for producing non-oxide advanced materials, such as vanadium nitride (VN) and vanadium carbide (VC). These materials are known for their extreme hardness, high melting points, and wear resistance. ucl.ac.uk

Precursor Compounds Derived from VOCl₃

A common strategy for synthesizing VN and VC involves the creation of single-source molecular precursors. This is achieved by reacting VOCl₃ with various organic ligands under inert conditions. ucl.ac.uk For example, VOCl₃ reacts with β-diketones and diesters, such as 2,4-pentanedione, diethyl malonate, and diethyl succinate (B1194679), to form new coordination complexes. ucl.ac.ukresearchgate.net In these reactions, the organic molecule coordinates to the vanadium center through its carbonyl oxygen atoms. ucl.ac.uk

Examples of such precursor compounds include:

Dichloro(oxo)(2,4-pentanedione) vanadium(V)

Dichloro(oxo)(diethyl malonate) vanadium(IV)

Dichloro(oxo)(diethyl succinate) vanadium(IV) ucl.ac.uk

These precursors are solid compounds that can be isolated and are designed to decompose cleanly into the desired ceramic material upon heating. ucl.ac.uk

Annealing Conditions for Material Conversion

Once the single-source precursors are synthesized and isolated, they are converted into vanadium nitride or vanadium carbide through a high-temperature annealing process. ucl.ac.ukresearchgate.net The specific outcome of the conversion is determined by the atmosphere used during annealing. ucl.ac.uk

To produce vanadium nitride (VN) , the precursor is heated under a flow of nitrogen gas. ucl.ac.uk For the synthesis of vanadium carbide (VC) , the annealing is carried out under an inert argon atmosphere. ucl.ac.ukresearchgate.net A typical set of conditions involves heating the precursor compound to 1200°C and holding it at that temperature for 24 hours. ucl.ac.ukresearchgate.net This high-temperature treatment causes the decomposition of the organic ligands and the conversion of the vanadium complex into the final hard material. The resulting VN and VC can then be characterized by techniques such as X-ray diffraction (XRD), energy-dispersive X-ray spectroscopy (EDS), and transmission electron microscopy (TEM). ucl.ac.ukresearchgate.net

Table 2: Annealing Conditions for VN and VC Synthesis from VOCl₃-Derived Precursors
Target MaterialPrecursor ExampleAnnealing TemperatureAnnealing AtmosphereDuration
Vanadium Nitride (VN)Dichloro(oxo)(diethyl malonate) vanadium(IV) ucl.ac.uk1200 °C ucl.ac.ukNitrogen ucl.ac.uk24 h ucl.ac.uk
Vanadium Carbide (VC)Dichloro(oxo)(diethyl malonate) vanadium(IV) ucl.ac.uk1200 °C ucl.ac.ukArgon ucl.ac.uk24 h ucl.ac.uk

Characterization of Resulting Nitride and Carbide Materials

The conversion of precursors derived from this compound into vanadium nitride (VN) and vanadium carbide (VC) yields materials with distinct properties, which are identified and analyzed through various characterization techniques. ucl.ac.uk The resulting powders are typically characterized by X-ray Diffraction (XRD), Energy-Dispersive X-ray Spectroscopy (EDS), X-ray Photoelectron Spectroscopy (XPS), and Transmission Electron Microscopy (TEM). researchgate.net

Vanadium Nitride (VN): VN materials synthesized from VOCl3-derived precursors are confirmed through multiple analytical methods. EDS spectra demonstrate the presence of vanadium and nitrogen with minimal carbon content. researchgate.net XPS analysis of the N1s region further confirms the formation of VN. researchgate.net XRD patterns of the resulting material match standard patterns for vanadium nitride, confirming its phase purity. researchgate.net High-resolution TEM (HRTEM) images reveal the crystalline structure of the VN, highlighting specific planes such as the <111> plane. researchgate.net

Thin films of VN have also been characterized for their mechanical and electrochemical properties. Nanoindentation measurements show that hardness and elastic modulus can be tuned by adjusting deposition parameters. osti.gov For instance, as bias voltage during deposition increases, the hardness can increase from 11 GPa to 20 GPa, and the elastic modulus from 187 GPa to 221 GPa. osti.gov X-ray diffraction patterns of these films typically show crystallographic orientations associated with the cubic phase of VN. osti.gov

Vanadium Carbide (VC): Characterization of VC coatings and powders reveals a crystalline structure. XRD analysis is a primary tool to identify the phases present, with common phases including V8C7, VC, V4C3, and V2C. journalmt.combohrium.com The microstructure of VC laser clad coatings on steel substrates has been shown to consist of an α-Fe matrix with dispersed cubic VCx carbides, predominantly V8C7 and V4C3. bohrium.com Scanning Electron Microscopy (SEM) is used to observe the morphology, revealing compact, continuous, and homogeneous coating layers. scielo.org.mx EDS analysis confirms the elemental composition, and in some cases, shows a significant transfer of elements between the coating and the substrate, such as iron substituting into the V8C7 carbide structure. bohrium.com The microhardness of VC layers can be exceptionally high, often exceeding 2300 HV. journalmt.comdtu.dk

Below is an interactive data table summarizing the characterization techniques and findings for VN and VC materials derived from VOCl3 precursors.

MaterialCharacterization TechniqueKey Findings
Vanadium Nitride (VN) X-ray Diffraction (XRD)Confirms cubic phase purity, matching standard VN patterns. researchgate.netosti.gov
Energy-Dispersive X-ray Spectroscopy (EDS)Shows the presence of vanadium and nitrogen, with low carbon impurity. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)N1s spectra confirm the V-N bonding. researchgate.netbohrium.com
Transmission Electron Microscopy (TEM)Reveals crystalline structure and specific lattice planes (e.g., <111>). researchgate.net
NanoindentationHardness values range from 11 GPa to 20 GPa depending on synthesis conditions. osti.gov
Vanadium Carbide (VC) X-ray Diffraction (XRD)Identifies various cubic phases such as VC, V8C7, V4C3, and V2C. journalmt.comscielo.org.mx
Scanning Electron Microscopy (SEM)Shows dense, homogeneous, and continuous coating microstructures. journalmt.comscielo.org.mx
Energy-Dispersive X-ray Spectroscopy (EDS)Confirms elemental composition and can reveal elemental diffusion between coating and substrate. bohrium.com
Microhardness TestingReveals very high hardness values, often exceeding 2300 HV. journalmt.comdtu.dk

Preparation of Other Vanadium Halides (e.g., VOCl2)

This compound serves as a starting material for the synthesis of other vanadium halides, notably vanadium(IV) oxydichloride (VOCl2). wikipedia.orgchemeurope.com The preparation of VOCl2 from VOCl3 is a key reaction that demonstrates the versatility of this compound as a precursor. chemeurope.com This conversion is often achieved through a reduction reaction. For instance, VOCl3 can be reduced by aliphatic amines and thioethers to form VOCl2 complexes.

Another method involves a reaction where dioxovanadium monochloride (VO2Cl), an intermediate in the hydrolysis of VOCl3, decomposes at temperatures above 180°C to yield V2O5 and VOCl3. wikipedia.org Similarly, VOCl2 can decompose to produce VOCl3 along with vanadium(II) oxychloride (VOCl). wikipedia.orgchemeurope.com

Synthesis of Organovanadium Compounds

This compound is a valuable reagent for the synthesis of organovanadium compounds. lookchem.com It reacts with various organic ligands to form new complexes, often involving the coordination of oxygen or nitrogen donor atoms to the vanadium center.

A notable application is its reaction with β-diketones and diesters under inert conditions. ucl.ac.uk For example, VOCl3 reacts with 2,4-pentanedione, diethyl malonate, and diethyl succinate to form complexes where the organic ligand coordinates to the vanadium center through its two carbonyl oxygen atoms. ucl.ac.ukresearchgate.net These reactions can yield structurally diverse products, including monomeric complexes, tetrameric rings, and one-dimensional coordination polymers. ucl.ac.uk

VOCl3 is also a strong Lewis acid and readily forms adducts with various bases like acetonitrile (B52724) and amines. wikipedia.orgchemeurope.com In these reactions, the coordination geometry of vanadium changes from tetrahedral to octahedral. chemeurope.com For example, it reacts with ethylamine to form the adduct VOCl3(H2NEt)2. wikipedia.org Furthermore, VOCl3 reacts with alcohols in the presence of a proton acceptor to yield vanadyl alkoxides. wikipedia.org

The synthesis of iminopyridyl vanadium oxychloride complexes from VOCl3 has also been reported, and these complexes have been investigated for their catalytic properties.

Future Directions and Emerging Research Avenues for Vanadium Oxytrichloride

Development of Next-Generation Catalytic Systems with Enhanced Performance

The catalytic prowess of vanadium compounds is well-established, and VOCl₃ is at the forefront of developing next-generation catalytic systems. A significant trend is the heterogenization of VOCl₃ onto various supports to enhance stability, reusability, and performance, while mitigating its toxicity and corrosive nature in homogeneous systems. researchgate.net

One promising approach involves grafting VOCl₃ onto silica (B1680970) (SiO₂). These VOx/SiO₂ catalysts, created by reacting VOCl₃ with the surface of dehydrated silica and subsequent calcination, have shown significant efficiency in the oxidative dehydrogenation of propane (B168953) to propylene (B89431). researchgate.net The pretreatment temperature of the silica support plays a crucial role in the dispersion and loading of the vanadium oxide species, directly impacting the catalytic performance. researchgate.net Researchers have found that higher treatment temperatures for SiO₂ lead to better dispersion of the vanadium oxide, resulting in catalysts that maintain high selectivity and activity over extended periods. researchgate.net

Furthermore, the functionalization of materials like graphene oxide with VOCl₃ has led to novel heterogeneous catalysts such as Graphene Vanadic Acid (GVA). researchgate.net This material has demonstrated high selectivity in the hydroxylation of benzene (B151609) to phenol (B47542) using hydrogen peroxide under mild, ambient conditions. researchgate.net The high reactivity of such supported catalysts minimizes the required amount of oxidant, aligning with the principles of green chemistry. researchgate.net

Research is also focused on synthesizing novel oxidovanadium(IV) complexes derived from vanadium sources like VOCl₃, which exhibit high catalytic activity in the oxidation of alkanes and alcohols. mdpi.com These complexes, often featuring diimine ligands, can be fine-tuned for specific reactions, offering a pathway to highly selective and efficient catalytic cycles. mdpi.com The mechanism of these reactions is often of the Fenton type, involving the generation of hydroxyl radicals. mdpi.com

Table 1: Performance of VOCl₃-Derived Catalysts in Selected Reactions

Catalyst SystemReactionKey Performance Metrics
VOx/SiO₂Oxidative Dehydrogenation of PropaneHigh selectivity and stability for propylene production maintained for over 72 hours. researchgate.net
Graphene Vanadic Acid (GVA)Benzene Hydroxylation to PhenolHigh selectivity and efficiency with minimal hydrogen peroxide at ambient temperature. researchgate.net
[VO(L)X₂]n ComplexesCyclohexane (B81311) OxidationYields of cyclohexanol (B46403) and cyclohexanone (B45756) reaching up to 0.16 M and 0.02 M respectively after 6 hours at 40°C. mdpi.com

Exploration of Novel Materials with Tailored Functionalities (e.g., 2D Materials, Energy Storage)

Vanadium oxytrichloride is proving to be a valuable precursor for the synthesis of novel materials with tailored electronic and electrochemical properties, particularly in the realms of two-dimensional (2D) materials and energy storage.

The synthesis of 2D transition metal oxychlorides (MOCl), including vanadium oxychloride (VOCl), is an area of intense research due to their unique physical properties. researchgate.net Scientists have developed chemical vapor deposition (CVD) methods to grow 2D freestanding VOCl flakes of varying thicknesses. researchgate.netresearchgate.net These materials are stable in ambient conditions and possess electrically insulating properties, making them suitable for applications in next-generation electronics. researchgate.net For instance, 2D VOCl-based memristive devices have been demonstrated, exhibiting low power consumption and multilevel resistive switching, which can emulate synaptic plasticity for neuromorphic computing. researchgate.net

In the field of energy storage, VOCl is being explored as a promising cathode material for rechargeable chloride ion batteries (CIBs). ucl.ac.uk CIBs are an emerging battery technology that utilizes the transfer of Cl⁻ ions. A full battery using a VOCl cathode and a magnesium/magnesium chloride anode has been reported to deliver a reversible capacity of 101 mAh g⁻¹ at a current density of 10 mA g⁻¹. ucl.ac.uk X-ray diffraction and photoelectron spectroscopy studies have confirmed the mechanism of chloride ion transfer during the charge-discharge cycles. ucl.ac.uk

Furthermore, the layered structure of VOCl makes it a candidate for sodium-ion batteries. researchgate.net The ability to exfoliate layered materials like VOCl down to the monolayer limit opens up possibilities to explore their intrinsic magnetic and electronic properties for spintronic devices and advanced data storage. semanticscholar.org Chemical exfoliation techniques are being refined to produce large, air-stable nanosheets of VOCl, which is a critical step towards their practical application. semanticscholar.org

Table 2: Emerging Applications of VOCl₃-Derived Materials

MaterialSynthesis Method from VOCl₃ PrecursorEmerging ApplicationKey Findings
2D VOCl FlakesChemical Vapor Deposition (CVD)Memristive DevicesLow power consumption, multilevel resistive switching, and emulation of synaptic plasticity. researchgate.net
VOCl CathodeNot specifiedChloride Ion Batteries (CIBs)Reversible capacity of 101 mAh g⁻¹ with a magnesium-based anode. ucl.ac.uk
Exfoliated VOCl NanosheetsChemical ExfoliationSpintronics, Data StoragePotential for creating large, air-stable, magnetic 2D materials. semanticscholar.org

Advanced Mechanistic Investigations via Coupled Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new catalysts and materials. Modern research increasingly relies on a synergistic approach that combines experimental techniques with sophisticated computational modeling. mdpi.com

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate details of reaction pathways at the molecular level. diva-portal.org For instance, in the removal of VOCl₃ from titanium tetrachloride, a critical industrial process, computational studies have been coupled with experimental analyses (such as XRD, XPS, and Raman spectroscopy) to unravel the complex reaction mechanism. google.comchemeurope.com These studies have shown that organic reagents can be catalytically converted into amorphous carbon, which then adsorbs and reduces VOCl₃ to insoluble vanadium species. google.comchemeurope.com

In the realm of catalysis, combined experimental and computational approaches are being used to understand the active sites and reaction intermediates in vanadium-catalyzed oxidation reactions. osti.gov This dual approach has been instrumental in exploring phenomena such as solvent and ligand effects and in identifying the active catalytic species in complex reaction cycles. mdpi.com For example, mechanistic studies on quininium-catalyzed aza-Michael reactions have revealed complex hydrogen bond networks in the transition state, highlighting the crucial role of seemingly innocent counteranions in determining reaction yield and enantioselectivity. diva-portal.org Such detailed insights are transferable to the design of chiral vanadium-based catalysts derived from VOCl₃.

The combination of mass spectrometry and computation is another powerful strategy for understanding catalytic mechanisms. researchgate.net This approach allows for the direct observation of reaction intermediates and their correlation with theoretical models, providing a comprehensive picture of the catalytic cycle. These advanced mechanistic investigations are moving the field beyond empirical observations to a more predictive and design-oriented science.

Bio-Inorganic Applications and Vanadium-Based Drug Design (Focus on fundamental coordination chemistry, not clinical data)

The bio-inorganic chemistry of vanadium is a rapidly growing field, with significant interest in the potential therapeutic applications of its coordination complexes. neuralconcept.com While VOCl₃ itself is too reactive for direct biological applications, it serves as a crucial starting material for synthesizing a wide array of vanadium complexes with potential biological activity. The focus of current fundamental research is on understanding the coordination chemistry of vanadium in its higher oxidation states (+IV and +V), which are the most stable and relevant in biological systems. neuralconcept.comrug.nl

Vanadium complexes exhibit a diverse range of coordination geometries, including tetrahedral, square-pyramidal, and octahedral, which allows for fine-tuning of their chemical properties and biological interactions. neuralconcept.com Researchers are actively synthesizing and characterizing new oxidovanadium(IV) and dioxovanadium(V) complexes with various organic ligands, such as Schiff bases, amino acids, and heterocyclic compounds. rug.nlunirioja.es These ligands can modulate the stability, solubility, and redox potential of the vanadium center, which are key determinants of its biological activity. neuralconcept.com

The interaction of vanadium complexes with biomolecules is a central theme of investigation. For example, the formation of Schiff bases from the condensation of an aldehyde and an α-amino acid, with subsequent coordination to a vanadium center, is used as a model system to study enzyme-catalyzed reactions. unirioja.es The ability of vanadium to exist in multiple oxidation states allows it to participate in redox processes within biological systems, which is a key aspect of its potential therapeutic effects, including antitumor properties. neuralconcept.comwikipedia.org The fundamental coordination chemistry being explored provides the essential groundwork for the future design of vanadium-based therapeutic agents. mdpi.com

Sustainable and Green Synthesis Routes for VOCl₃ and its Derivatives

The conventional synthesis of this compound often involves high-temperature chlorination of vanadium pentoxide (V₂O₅), a process that is energy-intensive. For example, the direct reaction of V₂O₅ with chlorine gas typically requires temperatures around 600 °C. chemeurope.com Recognizing the need for more environmentally benign and sustainable chemical manufacturing, research is underway to develop greener synthesis routes for VOCl₃ and its derivatives.

A promising development in this area is a patented method that prepares VOCl₃ from potassium metavanadate (KVO₃) and concentrated hydrochloric acid (HCl) at significantly lower temperatures. google.com This process involves reacting KVO₃ with concentrated HCl at temperatures between 50 °C and 100 °C, followed by distillation to obtain liquid VOCl₃. google.com This method is claimed to be environmentally friendly, with no pollution and a high vanadium yield of over 80%, potentially reaching up to 95%. google.com The process is also simpler, requires less demanding equipment, and is more cost-effective than traditional high-temperature methods. google.com

The development of green synthesis routes also extends to the derivatives of VOCl₃. For instance, hydrothermal synthesis is being employed to create nanostructured vanadium oxides from various precursors, including VOCl₃. This method allows for the formation of materials like nanotubes and nanorods in an aqueous solution at relatively low temperatures (around 180 °C), offering an alternative to energy-intensive solid-state reactions.

Furthermore, the principles of green chemistry are being applied to the catalytic uses of VOCl₃ derivatives. The immobilization of vanadium catalysts on supports, as discussed in section 10.1, not only enhances catalytic performance but also facilitates catalyst separation and recycling, reducing waste. researchgate.net The drive towards sustainable chemistry is pushing for the use of renewable feedstocks, and vanadium catalysts are being explored for the conversion of biomass derivatives into valuable chemicals and fuels, contributing to a more circular economy. rug.nl

Table 3: Comparison of Synthesis Routes for this compound

Synthesis MethodReactantsReaction ConditionsReported Advantages
Traditional ChlorinationV₂O₅, Cl₂~600 °CEstablished industrial process. chemeurope.com
Carbothermic ChlorinationV₂O₅, C, Cl₂200-400 °CLower temperature than direct chlorination. chemeurope.com
Green Synthesis (Patented)KVO₃, conc. HCl50-100 °CHigh yield (>80%), environmentally friendly, low cost, simple process. google.com

Q & A

Q. What are the key physical and chemical properties of vanadium oxytrichloride (VOCl₃) relevant to experimental design?

this compound is a yellow to brown liquid with a density of 1.84 g/cm³ and a boiling point of ~127°C at 760 mmHg . It adopts a tetrahedral molecular geometry with V–O and V–Cl bond lengths of 157 pm and 214 pm, respectively . Its high reactivity with water (producing HCl and V₂O₅) necessitates anhydrous handling . For experimental reproducibility, note its hygroscopic nature and incompatibility with combustibles, alcohols, and metals .

Q. What safety protocols are critical when handling VOCl₃ in laboratory settings?

  • Storage : Store under nitrogen in sealed, corrosion-resistant containers away from moisture and metals .
  • Handling : Use explosion-proof equipment, local exhaust ventilation, and personal protective equipment (PPE) including gloves and goggles .
  • Emergency Response : Avoid water for fire suppression (use dry chemical/CO₂); in case of spills, neutralize with inert absorbents like dry sand .
    Chronic exposure risks include lung irritation (bronchitis), kidney damage, and anemia, necessitating regular health monitoring .

Q. How is VOCl₃ synthesized, and what purity considerations apply?

VOCl₃ is typically synthesized by chlorinating V₂O₅ at elevated temperatures (e.g., 300–400°C) in the presence of carbon or sulfur . Post-synthesis, distillation under inert gas (N₂) is critical to remove impurities like VCl₄ or unreacted V₂O₅ . Purity assessment via gas chromatography or mass spectrometry is recommended, as impurities can alter reactivity in downstream applications .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in thermodynamic data for VOCl₃, such as heat of formation or vapor density?

The heat of formation of VOCl₃ is reported as 200,000 ± 4,000 cal/mol via reaction: V (solid)+12O2+32Cl2VOCl3 (liquid)\text{V (solid)} + \frac{1}{2}\text{O}_2 + \frac{3}{2}\text{Cl}_2 \rightarrow \text{VOCl}_3 \text{ (liquid)} . Discrepancies in vapor density (6.0–8.56 g/L) arise from measurement conditions (temperature/pressure) and decomposition during analysis . Use modern calorimetric methods (e.g., DSC) and computational modeling (DFT) to validate data .

Q. What methodologies optimize the use of VOCl₃ as a precursor in nanomaterial synthesis?

In sol-gel synthesis of V₂O₅ nanoparticles, VOCl₃ is reacted with benzyl alcohol at room temperature, followed by calcination (400–540°C) to control crystallinity and particle size . Key parameters:

  • Solvent choice : Nonpolar solvents (e.g., CH₂Cl₂) prevent premature hydrolysis .
  • Calcination temperature : Higher temperatures (>500°C) reduce surface defects but may increase particle aggregation .

Q. How does VOCl₃ function as a catalyst in polymerization, and what factors influence its activity?

VOCl₃, combined with mixed alkyl aluminum co-catalysts (e.g., triethylaluminum sesquichloride), initiates ethylene-propylene-diene terpolymer (EPDM) polymerization. The Al/V molar ratio and alkyl ligand structure (e.g., iBu vs. Et) modulate catalyst selectivity and polymer molecular weight distribution . Kinetic studies using in situ FTIR or NMR can track active site formation and monomer insertion rates.

Q. What analytical techniques are most effective for characterizing VOCl₃ decomposition products?

  • Mass Spectrometry (MS) : Identifies gaseous byproducts (e.g., Cl₂, VO₂Cl) during thermal decomposition .
  • XRD/Raman Spectroscopy : Detects crystalline phases (e.g., V₂O₅) post-hydrolysis .
  • ICP-OES : Quantifies trace metal impurities (e.g., Fe, Al) that accelerate VOCl₃ degradation .

Q. What strategies mitigate VOCl₃’s hydrolytic instability in solvent-based reactions?

  • Lewis Acid Adducts : Stabilize VOCl₃ via coordination with MeCN or amines, forming six-coordinate complexes .
  • Dry Solvent Systems : Use rigorously dried solvents (e.g., molecular sieves) and Schlenk-line techniques .
  • Inert Atmospheres : Conduct reactions under argon/nitrogen with moisture traps (e.g., P₂O₅) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.